2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol
Descripción
Propiedades
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]triazol-4-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c12-10-3-1-9(2-4-10)7-15-8-11(5-6-16)13-14-15/h1-4,8,16H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGQUSMQFCCNNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)CCO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Definitive Guide to Triazole Synthesis and Bioconjugation
Executive Summary
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) stands as the quintessential "click" reaction, fundamentally transforming organic synthesis, materials science, and drug development. Independently discovered by K. Barry Sharpless and Morten Meldal in 2002—a breakthrough that culminated in the 2022 Nobel Prize in Chemistry—CuAAC elegantly overcomes the limitations of the classical thermal Huisgen 1,3-dipolar cycloaddition[1].
By employing a copper(I) catalyst, this reaction accelerates the cycloaddition kinetics by a factor of 107 to 108 , allowing it to proceed at room temperature while exclusively yielding the 1,4-disubstituted 1,2,3-triazole regioisomer[2]. For researchers in bioconjugation and drug discovery, CuAAC provides an unparalleled, bioorthogonal method for linking complex molecular architectures, such as Antibody-Drug Conjugates (ADCs), with near-perfect fidelity and functional group tolerance[3].
Mechanistic Causality: The Dinuclear Copper Pathway
To master CuAAC, one must move beyond viewing it as a simple "A + B → C" reaction and understand the intricate organometallic equilibria that govern its efficiency. The uncatalyzed reaction is kinetically hindered by a high activation barrier, leading to a mixture of 1,4- and 1,5-regioisomers[3]. The introduction of copper(I) alters the reaction coordinate entirely.
Extensive density functional theory (DFT) calculations and isotopic labeling studies by Fokin, Finn, and colleagues have elucidated a stepwise, dinuclear copper mechanism [4].
-
Acetylide Formation: The catalytic cycle initiates with the π-coordination of Cu(I) to the terminal alkyne, lowering the pKa of the terminal proton and facilitating its removal by a mild base to form a σ-bound copper(I) acetylide[5].
-
Dinuclear Activation: A second Cu(I) atom coordinates to the π-system of the acetylide. This dinuclear species is highly reactive and serves as the true catalytic intermediate[6].
-
Azide Coordination and Cyclization: The organic azide coordinates to the copper center via its proximal nitrogen. A nucleophilic attack by the distal nitrogen of the azide onto the C-2 carbon of the acetylide forms a six-membered metallacycle[7].
-
Ring Contraction and Protonation: The metallacycle undergoes rapid ring contraction to form a copper-triazolide intermediate, which is subsequently protonated to release the 1,4-disubstituted 1,2,3-triazole and regenerate the catalyst[7].
Dinuclear catalytic cycle of CuAAC detailing key copper-acetylide intermediates.
Reagent Selection & Experimental Logic
The thermodynamic instability of Cu(I) in aqueous, aerobic environments necessitates a carefully engineered catalytic system. Cu(I) readily disproportionates into Cu(0) and Cu(II), or oxidizes to Cu(II), halting the reaction and generating reactive oxygen species (ROS) that can degrade sensitive biomolecules[7].
The Role of the Reducing Agent
To maintain a robust catalytic cycle, Cu(I) is typically generated in situ from a stable Cu(II) salt (e.g., CuSO4⋅5H2O ) using a mild reducing agent, most commonly sodium ascorbate [6]. Ascorbate is added in 5- to 10-fold molar excess relative to copper. This excess not only continuously reduces any oxidized Cu(II) back to Cu(I) but also prevents the oxidative homocoupling of alkynes (Glaser coupling), a common side reaction[2].
Ligand Engineering for Bioconjugation
For biological applications (e.g., protein labeling, nucleic acid modification), stabilizing ligands are mandatory. Polydentate nitrogen-donor ligands encapsulate the Cu(I) center, accelerating the reaction while shielding the metal from oxygen, thereby acting as a sacrificial reductant and ROS scavenger[8].
Table 1: Quantitative Comparison of Common CuAAC Ligands
| Ligand | Solubility | Cu Coordination | Relative Kinetics | Primary Application |
| None | N/A | Low | Slow | Simple organic synthesis (non-biological) |
| TBTA | Organic/DMSO | Tetradentate | Moderate | Polymer chemistry, organic synthesis |
| THPTA | Aqueous | Tetradentate | Fast | Bioconjugation, live-cell lysate labeling |
| BTTAA | Aqueous | Tetradentate | Very Fast | In vivo bioorthogonal chemistry |
Note: THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is the industry standard for aqueous bioconjugation due to its high water solubility and superior protection against protein degradation[7].
Self-Validating Protocol: CuAAC for Protein-Cargo Bioconjugation
The following protocol details the conjugation of an azide-modified fluorophore or cytotoxic drug to an alkyne-tagged biomolecule (e.g., an antibody). The methodology is designed as a self-validating system: the specific order of addition prevents premature catalyst quenching, ensuring high-yield triazole formation[8].
Phase 1: Reagent Preparation
-
CuSO₄ Stock: Prepare 20 mM CuSO4 in degassed Milli-Q water.
-
THPTA Ligand Stock: Prepare 50 mM THPTA in degassed Milli-Q water.
-
Sodium Ascorbate Stock: Prepare 100 mM sodium ascorbate in water. (Critical: Must be prepared fresh daily, as ascorbate rapidly oxidizes in solution).
-
Aminoguanidine Stock (Optional but Recommended): Prepare 100 mM aminoguanidine hydrochloride. This acts to scavenge dehydroascorbate byproducts that can cross-react with arginine residues on proteins[8].
Phase 2: Catalyst Pre-Complexation (The Causality of Order)
Why pre-mix? Adding free Cu(II) directly to a protein mixture before the ligand can lead to non-specific metal binding to histidine/cysteine residues, causing precipitation.
-
In a microcentrifuge tube, combine 2.5 µL of 20 mM CuSO4 and 5.0 µL of 50 mM THPTA[8].
-
Incubate at room temperature for 5 minutes. The solution will turn a faint blue, indicating the formation of the Cu(II)-THPTA complex. The ligand-to-copper ratio is strictly maintained at ≥ 2:1 (often 5:1 in highly dilute biomolecule solutions) to ensure full coordination[8].
Phase 3: Reaction Assembly
-
In a separate 2 mL Eppendorf tube, add the alkyne-tagged biomolecule in an appropriate buffer (e.g., PBS, pH 7.4) to a final concentration of ~50 µM[8].
-
Add the azide-modified cargo (e.g., 2- to 5-fold molar excess relative to the alkyne)[8].
-
Add 25 µL of the 100 mM aminoguanidine stock[8].
-
Transfer the pre-complexed CuSO4 /THPTA solution into the reaction mixture.
-
Initiation: Add 25 µL of the fresh 100 mM sodium ascorbate stock last[8]. Addition of ascorbate initiates the reduction of the Cu(II)-THPTA complex to the catalytically active Cu(I)-THPTA complex.
-
Flush the tube headspace with argon or nitrogen, seal tightly, and agitate on a slow rotisserie for 1 hour at room temperature[8].
Step-by-step logical workflow for CuAAC bioconjugation with integrated validation steps.
Phase 4: Validation and Purification
Self-Validation: To verify successful conjugation before scaling up, run a small aliquot on SDS-PAGE (if using a fluorescent azide) and image at the specific excitation wavelength (e.g., 404 nm for specific coumarin azides)[8]. Alternatively, Intact Mass Spectrometry (LC-MS) will confirm the exact mass shift corresponding to the triazole-linked cargo. Purify the final conjugate using size-exclusion chromatography (SEC) or desalting columns to remove the copper catalyst and unreacted cargo.
Applications in Modern Drug Development
The reliability of CuAAC has made it a cornerstone in pharmaceutical sciences:
-
Antibody-Drug Conjugates (ADCs): CuAAC is routinely used to link highly potent cytotoxic payloads (e.g., MMAE) to monoclonal antibodies. The resulting triazole linkage is highly stable in systemic circulation, preventing premature drug release and reducing off-target toxicity.
-
Fragment-Based Drug Discovery (FBDD): "Click chemistry" allows for the rapid assembly of bidentate ligands from libraries of azide- and alkyne-functionalized fragments directly within the binding pocket of a target enzyme (in situ click chemistry).
-
Nucleic Acid Modifications: Because alkynes and azides are completely orthogonal to the reactive amines and hydroxyls present in DNA and RNA, CuAAC is the premier method for labeling oligonucleotides with fluorophores or affinity tags[5].
References
-
Click Chemistry Azide-Alkyne Cycloaddition Organic Chemistry Portal[Link]
-
Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation Current Protocols in Chemical Biology / Jena Bioscience[Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights Organometallics - ACS Publications[Link]
-
Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition Beilstein Journal of Organic Chemistry[Link]
-
Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Creative Biolabs[Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides Chemical Society Reviews / PMC[Link]
-
Nobel Prize 2022 to Sharpless, Meldal, Bertozzi Click Chemistry – molecular lego Quarterly Reviews of Biophysics - Cambridge University Press[Link]
-
A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids Chemical Reviews - ACS Publications[Link]
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- 2. Click Chemistry [organic-chemistry.org]
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- 4. pubs.acs.org [pubs.acs.org]
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synthesis of 1,4-disubstituted 1,2,3-triazoles from benzyl azides
An In-Depth Technical Guide to the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from Benzyl Azides
Authored by: A Senior Application Scientist
Introduction: The Rise of the 1,2,3-Triazole in Modern Chemistry
The 1,2,3-triazole moiety, a five-membered heterocycle with three adjacent nitrogen atoms, has become an indispensable building block in contemporary chemical sciences, particularly in the realms of drug discovery and materials science.[1][2] Its prominence is largely due to its unique physicochemical properties: the triazole ring is metabolically stable, possesses a significant dipole moment, and can act as a hydrogen bond acceptor. These characteristics make it an excellent bioisostere for the amide bond, capable of mimicking the trans-amide linkage in peptides to enhance proteolytic stability without compromising biological activity.[3][4]
The foundational method for synthesizing these heterocycles is the Huisgen 1,3-dipolar cycloaddition, a thermal reaction between an azide and an alkyne. However, this method suffers from significant drawbacks, including the need for elevated temperatures and, most critically, a lack of regiocontrol, often yielding a nearly 1:1 mixture of 1,4- and 1,5-disubstituted isomers.[5] This limitation renders the thermal approach unsuitable for applications requiring high purity and specific isomerism, such as pharmaceutical development.
The advent of "click chemistry," a concept championed by K. B. Sharpless in 2001, revolutionized the synthesis of 1,2,3-triazoles.[5][6] This philosophy prioritizes reactions that are high-yielding, wide in scope, stereospecific, and simple to perform, generating only benign or easily removable byproducts.[5] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction, providing exclusive access to the 1,4-disubstituted 1,2,3-triazole isomer under mild, often aqueous, conditions.[5][6] This guide provides an in-depth exploration of the synthesis of 1,4-disubstituted 1,2,3-triazoles, beginning with the preparation of the key benzyl azide precursor and focusing on the mechanistic intricacies and practical execution of the CuAAC reaction.
Part 1: The Benzyl Azide Precursor: Synthesis and Handling
The journey to the target triazole begins with the reliable synthesis of the benzyl azide starting material. The most common and straightforward method is the nucleophilic substitution (SN2) reaction between a benzyl halide (typically benzyl bromide) and an alkali metal azide, such as sodium azide (NaN₃).[7]
The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is critical. These solvents effectively solvate the sodium cation while leaving the azide anion relatively "naked" and highly nucleophilic, thus facilitating a rapid and efficient SN2 displacement of the bromide ion.[7]
Experimental Protocol: Synthesis of Benzyl Azide from Benzyl Bromide[7][8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.1 equivalents, e.g., 3.58 g, 55.0 mmol) in dimethyl sulfoxide (DMSO, e.g., 120 mL). Stir vigorously until all the sodium azide has dissolved.
-
Addition of Benzyl Bromide: To the stirred solution, add benzyl bromide (1.0 equivalent, e.g., 6.54 mL, 55.0 mmol) dropwise.
-
Reaction: Allow the reaction mixture to stir at room temperature overnight (typically 12-18 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (e.g., 100 mL). Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Washing and Drying: Combine the organic extracts and wash sequentially with deionized water (2 x 80 mL) and brine (1 x 80 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. This procedure yields benzyl azide as a colorless oil, typically in high purity and yield (>90%).
Critical Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Always handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid (HN₃). While benzyl azide is relatively stable, low-molecular-weight organic azides can be explosive and should be handled with care, avoiding high temperatures and distillation.[7]
Part 2: The Core Directive: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction stands as a pillar of modern synthetic chemistry, accelerating the rate of triazole formation by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal process.[5] This remarkable catalytic efficiency is achieved under mild conditions and, crucially, provides absolute regiocontrol to yield only the 1,4-disubstituted triazole isomer.
The Dinuclear Copper-Mediated Mechanism
While early proposals suggested a mononuclear copper catalyst, extensive kinetic and computational studies have established that a dinuclear copper intermediate is central to the kinetically favored pathway.[6][8] This mechanism better accounts for the observed second-order kinetics with respect to the copper concentration and the reaction's incredible speed.
The catalytic cycle can be dissected into several key stages:
-
Generation of Cu(I): The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), using a mild reducing agent like sodium ascorbate.[6] This avoids the need to handle potentially unstable Cu(I) salts.
-
Copper(I) Acetylide Formation: A terminal alkyne coordinates to a Cu(I) center. The presence of the copper atom increases the acidity of the terminal proton, facilitating its removal (often by a mild base or another copper acetylide species) to form a copper(I) acetylide.
-
Dinuclear Intermediate Assembly: A second Cu(I) ion coordinates to the π-system of the initially formed copper acetylide. This creates a dinuclear σ,π-bis(copper) acetylide intermediate. This step is crucial for the subsequent activation of the reactants.[6]
-
Azide Coordination and Cyclization: The benzyl azide coordinates to one of the copper centers, bringing it into close proximity with the acetylide. The terminal, electrophilic nitrogen of the azide then attacks the nucleophilic β-carbon of the acetylide, leading to the formation of a six-membered copper(III) metallacycle intermediate.[1]
-
Reductive Elimination and Product Release: This metallacycle is unstable and rapidly undergoes reductive elimination and ring contraction. This step forms the stable five-membered copper-triazolide ring.
-
Protonolysis and Catalyst Regeneration: The final step is the protonolysis of the copper-triazole bond, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper catalyst, allowing the cycle to continue.[6]
General Experimental Protocol for CuAAC
This protocol describes a typical lab-scale synthesis of a 1,4-disubstituted 1,2,3-triazole from benzyl azide and a terminal alkyne.
-
Reaction Setup: To a vial or round-bottom flask, add the terminal alkyne (1.0 equivalent), benzyl azide (1.0-1.1 equivalents), and a solvent system. A common and effective solvent mixture is tert-butanol and water (e.g., 1:1 or 2:1 v/v).
-
Catalyst Preparation: In a separate small vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.3 equivalents). Prepare a separate aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 equivalents).
-
Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed immediately by the copper(II) sulfate solution. The solution will often turn a heterogeneous yellow-green color as the Cu(I) species is formed.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1 to 24 hours. For many substrates, the product will precipitate from the reaction mixture as a solid.
-
Workup and Isolation:
-
If a precipitate forms: Collect the solid product by vacuum filtration. Wash the solid with water, then a cold solvent like ethanol or diethyl ether to remove any unreacted starting materials. The product is often pure enough after this step.
-
If no precipitate forms: Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel if necessary.
-
Key Parameters for Optimization
While the CuAAC reaction is robust, its efficiency can be fine-tuned by considering several key factors.
| Parameter | Description | Field-Proven Insights & Recommendations |
| Copper Source | The active catalyst is Cu(I). | Using a Cu(II) salt (e.g., CuSO₄·5H₂O) with a reducing agent (sodium ascorbate) is most common, convenient, and reliable. Direct use of Cu(I) salts (e.g., CuI, CuBr) is also effective but they can be less stable.[1][9] |
| Solvent | The medium for the reaction. | Aqueous mixtures (e.g., H₂O/t-BuOH, H₂O/DMSO) are highly effective and often accelerate the reaction.[10] Greener alternatives like glycerol or natural deep eutectic solvents (NADESs) have also proven successful.[11][12] |
| Ligands | Additives that coordinate to copper. | Ligands stabilize the Cu(I) oxidation state against disproportionation and oxidation, and can dramatically accelerate the reaction rate. They are essential for challenging substrates or reactions in complex biological media.[10][13] |
| Temperature | Reaction temperature. | Most CuAAC reactions proceed efficiently at room temperature.[14] Gentle heating (40-60 °C) can be used to accelerate reactions with less reactive substrates, but is often unnecessary. |
The Power of Ligand Acceleration
For demanding applications, particularly in bioconjugation where substrate concentrations are low, the use of copper-coordinating ligands is paramount. Ligands not only protect the Cu(I) catalyst from oxidation but also modulate its reactivity to achieve faster rates.
Tris(benzyltriazolylmethyl)amine (TBTA) was one of the first widely adopted accelerating ligands.[15] Since then, a variety of more advanced ligands have been developed. Notably, tripodal amine ligands and those based on benzimidazole cores have shown superior performance, offering significant rate enhancements and allowing for catalyst loadings as low as 25-50 ppm for certain substrates.[14][16] The choice of ligand can be critical, as some may become inhibitory if used in excess relative to copper, an effect that is often dependent on the solvent system.[10]
Part 3: A Note on Regioselectivity: The Ruthenium Alternative
The CuAAC reaction's exclusive formation of 1,4-disubstituted triazoles is one of its greatest strengths. However, for comprehensive structure-activity relationship (SAR) studies in drug discovery, access to the 1,5-disubstituted regioisomer is also highly valuable. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) perfectly complements the CuAAC by providing this alternative regioselectivity.[5]
Catalyzed by pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes, the RuAAC reaction proceeds through a different mechanism involving the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle.[5][17][18] This is followed by reductive elimination to yield the 1,5-disubstituted triazole. A key advantage of the RuAAC is its ability to also catalyze the cycloaddition of internal alkynes, leading to fully substituted 1,2,3-triazoles, a transformation not possible with CuAAC.[5][17]
Conclusion
The via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition is a cornerstone of modern organic synthesis. Its operational simplicity, high yields, exceptional functional group tolerance, and unwavering regioselectivity embody the principles of click chemistry. The deep understanding of its dinuclear copper-mediated mechanism has enabled further optimization through the rational design of accelerating ligands, pushing the boundaries of its application from small molecule synthesis to complex bioconjugation. For researchers and professionals in drug development, the CuAAC reaction is not merely a synthetic tool but a powerful platform for the rapid generation of compound libraries and the strategic modification of biomolecules, solidifying the 1,2,3-triazole as a truly privileged scaffold in medicinal chemistry.
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Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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García, J. J., et al. (2017). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 7(74), 46961-46973. Available from: [Link]
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Recent progress in the Cu-catalyzed multicomponent synthesis of 1,4-disubstituted 1,2,3-triazoles. (n.d.). ResearchGate. Retrieved from [Link]
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Ohno, H., et al. (2010). Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction. Organic Letters, 12(20), 4652-4655. Available from: [Link]
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Rodionov, V. O., et al. (2007). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 129(42), 12696-12704. Available from: [Link]
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Zhou, Z., et al. (2016). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology, 6(8), 2538-2547. Available from: [Link]
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Díez-González, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2027-2038. Available from: [Link]
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Ohno, H., et al. (2010). Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction. Organic Letters, 12(20), 4652-4655. Available from: [Link]
-
Ali, A., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of the Iranian Chemical Society, 21(1), 1-35. Available from: [Link]
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Alonso, F., et al. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(9), 2033. Available from: [Link]
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Díez-González, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2027-2038. Available from: [Link]
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Recent Advancements in 1,4-Disubstituted 1H-1,2,3-Triazoles as Potential Anticancer Agents. (2018). Anticancer Agents in Medicinal Chemistry, 18(1), 21-37. Available from: [Link]
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Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. (2018). Molecules, 23(11), 2999. Available from: [Link]
-
Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. Available from: [Link]
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Amiri, A., et al. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Chemical Biology, 6(1), 1-15. Available from: [Link]
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Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Green and Catalytic Reaction Media. (2020). ChemRxiv. Available from: [Link]
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Boz, E., & Tüzün, N. Ş. (2013). Reaction mechanism of ruthenium-catalyzed azide-alkyne cycloaddition reaction: A DFT study. Istanbul Technical University. Available from: [Link]
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Request PDF: Reaction mechanism of ruthenium-catalyzed azide–alkyne cycloaddition reaction: A DFT study. (n.d.). ResearchGate. Retrieved from [Link]
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Zhang, L., et al. (2017). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 117(13), 8714-8763. Available from: [Link]
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Rečnik, L. M., et al. (2021). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. International Journal of Molecular Sciences, 22(16), 8887. Available from: [Link]
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Benzyl azide synthesis by azidonation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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1,2,3-Triazoles: Synthesis and Biological Application. (2020). IntechOpen. Available from: [Link]
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Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. (2025). Beilstein Journal of Organic Chemistry, 21, 1-10. Available from: [Link]
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Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 991328. Available from: [Link]
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A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. (2021). RSC Advances, 11(53), 33362-33383. Available from: [Link]
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Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. (2019). New Journal of Chemistry, 43(3), 1335-1346. Available from: [Link]
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(PDF) Synthesis, Characterization and Antimicrobial Activities of 1,4- Disubstituted 1,2,3-Triazole Compounds. (n.d.). ResearchGate. Retrieved from [Link]
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1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. (n.d.). Frontiers Media. Retrieved from [Link]
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- 8. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
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- 14. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 18. research.itu.edu.tr [research.itu.edu.tr]
Unambiguous Structural Elucidation of Chlorobenzyl-Triazole Compounds: A Synergistic NMR and Mass Spectrometry Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorobenzyl-triazole derivatives represent a cornerstone in modern medicinal chemistry and materials science, with a structural scaffold found in numerous compounds exhibiting a wide range of biological activities, including antifungal, anticancer, and anticonvulsant properties.[1][2][3] The precise substitution pattern of the chlorine atom on the benzyl ring and the linkage to the triazole core are critical determinants of a molecule's function and potency. Therefore, unambiguous characterization is not merely a procedural step but the foundation upon which reliable structure-activity relationship (SAR) studies are built.
This guide provides an in-depth, field-proven methodology for the comprehensive characterization of chlorobenzyl-triazole compounds. We will move beyond rote procedural descriptions to explore the causal reasoning behind analytical choices, focusing on the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). By integrating these two powerful techniques, researchers can establish a self-validating workflow that ensures the highest degree of structural fidelity.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Architecture
NMR spectroscopy is the definitive technique for determining the precise connectivity and stereochemistry of organic molecules. It provides a detailed map of the proton and carbon framework of the chlorobenzyl-triazole scaffold.
Proton (¹H) NMR Spectroscopy: Unveiling Proton Environments
¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to one another.
-
Triazole Ring Protons: Protons directly attached to the triazole ring are highly deshielded due to the electron-withdrawing nature of the nitrogen atoms. They typically resonate in the downfield region of the spectrum, often between δ 7.5 and 9.5 ppm.[4][5] The exact chemical shift provides clues about the triazole isomer (e.g., 1,2,3- vs. 1,2,4-triazole).
-
Benzylic Protons (-CH₂-): The methylene protons linking the chlorobenzyl group to the triazole ring are a key diagnostic signal. They typically appear as a sharp singlet in the range of δ 4.0 to 5.5 ppm.[3][4] Their integration value should correspond to two protons.
-
Aromatic Protons (Chlorobenzyl Ring): The protons on the chlorobenzyl ring resonate between δ 7.0 and 7.8 ppm. The splitting pattern (multiplicity) is highly informative for determining the substitution pattern of the chlorine atom:
-
4-chlorobenzyl (para): This isomer presents the simplest pattern, typically two doublets, each integrating to two protons, due to the molecule's symmetry (an AA'BB' system).
-
2-chlorobenzyl (ortho): This isomer results in a more complex pattern of four distinct multiplets, each integrating to one proton.
-
3-chlorobenzyl (meta): This isomer also shows four distinct multiplets for each of the four aromatic protons.
-
Carbon-¹³ (¹³C) NMR Spectroscopy: Defining the Carbon Skeleton
¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule and information about their hybridization and electronic environment.
-
Triazole Ring Carbons: The carbon atoms within the 1,2,4-triazole ring are typically found in the δ 140-170 ppm range.[5] Their specific shifts are influenced by the attached substituents.
-
Aromatic Carbons: The carbons of the chlorobenzyl ring appear in the aromatic region (δ 120-140 ppm). The carbon atom directly bonded to the chlorine atom (C-Cl) is deshielded and can be identified in the δ 130-135 ppm range.[6] The other aromatic carbon signals can be assigned using 2D NMR techniques like HSQC and HMBC.
-
Benzylic Carbon (-CH₂-): The benzylic carbon signal is typically observed in the δ 50-60 ppm range.[7]
| Nucleus Type | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |
| Triazole C-H | 7.5 - 9.5 | 140 - 170 |
| Aromatic C-H | 7.0 - 7.8 | 125 - 135 |
| Benzylic -CH₂- | 4.0 - 5.5 | 50 - 60 |
| Aromatic C-Cl | N/A | 130 - 135 |
Experimental Protocol for NMR Analysis
This protocol is designed to be a self-validating system, ensuring data integrity.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified chlorobenzyl-triazole compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is excellent for a wide range of compounds, while CDCl₃ is a common alternative.[8]
-
Ensure the sample is fully dissolved to avoid line broadening.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion, especially for resolving complex aromatic multiplets).[8]
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>16 scans).
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
(Optional but Recommended): Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.[9] This is invaluable for unambiguous assignment of aromatic signals.
-
-
Data Processing and Interpretation:
-
Process the spectra using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.
-
Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO-d₆ at 39.52 ppm).[6]
-
Integrate the ¹H signals and analyze the multiplicities and coupling constants to assign the structure.
-
Assign the ¹³C signals based on chemical shifts and correlation with the ¹H assignments via HSQC data.
-
Part 2: Mass Spectrometry (MS) - Confirming Identity and Probing Fragmentation
Mass spectrometry is an essential complementary technique that confirms the molecular weight of the synthesized compound and provides structural information through controlled fragmentation. For chlorobenzyl-triazole compounds, MS offers highly definitive evidence of the elemental composition.
Ionization Techniques
The choice of ionization technique is crucial for generating gas-phase ions from the analyte without significant degradation.
-
Electrospray Ionization (ESI): This is the most common and effective method for polar, non-volatile compounds like many triazole derivatives.[10] It is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺, minimizing in-source fragmentation and providing a clear determination of the molecular weight.
-
Atmospheric Pressure Chemical Ionization (APCI): A suitable alternative for less polar compounds that may not ionize well by ESI.
The Chlorine Isotopic Signature: A Built-in Confirmation
A key feature in the mass spectrum of any chlorine-containing compound is its distinct isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This results in two peaks for every chlorine-containing ion: the monoisotopic peak (M) and an M+2 peak that is about one-third the intensity of the M peak. The presence of this 3:1 ratio for the molecular ion is unequivocal proof of a single chlorine atom in the molecule.
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation to reveal structural details. For a chlorobenzyl-triazole, a common and logical fragmentation pathway involves the cleavage of the benzylic C-N or C-S bond, which is often the weakest link.
-
Primary Fragmentation: The most common fragmentation pathway is the cleavage of the bond between the benzylic carbon and the triazole ring. This yields a highly stable chlorobenzyl cation.
-
Chlorobenzyl Cation: This fragment will appear as a characteristic doublet at m/z 125 (for C₇H₆³⁵Cl⁺) and m/z 127 (for C₇H₆³⁷Cl⁺) in an approximate 3:1 ratio. The observation of this fragment is strong evidence for the chlorobenzyl moiety.
-
-
Triazole Ring Fragmentation: The triazole ring itself can undergo cleavage, often involving the loss of stable neutral molecules like N₂ (28 Da).[11][12]
| Ion | Description | Key Diagnostic Feature |
| [M+H]⁺ | Protonated Molecular Ion | Confirms molecular weight. Must show [M+H]⁺ and [M+2+H]⁺ peaks in a ~3:1 ratio. |
| [C₇H₆Cl]⁺ | Chlorobenzyl Cation | Confirms the chlorobenzyl moiety. Appears as a doublet at m/z 125/127. |
Experimental Protocol for MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (1-10 µg/mL) in a high-purity solvent suitable for mass spectrometry, such as methanol or acetonitrile.
-
-
Instrumentation and Data Acquisition:
-
Use a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, coupled to an ESI source for accurate mass measurement.[6]
-
Acquire a full scan MS spectrum in positive ion mode to identify the [M+H]⁺ ion and confirm its isotopic pattern.
-
Perform an MS/MS experiment by selecting the monoisotopic [M+H]⁺ ion (e.g., the peak corresponding to the ³⁵Cl isotope) as the precursor.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it to the theoretical mass. The mass error should be less than 5 ppm.
-
Verify the 3:1 isotopic ratio for the [M+H]⁺ and [M+2+H]⁺ peaks.
-
Analyze the MS/MS spectrum to identify key fragments, particularly the chlorobenzyl cation at m/z 125/127.
-
Part 3: The Synergistic Workflow - Integrating NMR and MS for Unambiguous Characterization
Neither NMR nor MS alone provides the complete picture. True analytical confidence is achieved when the data from both techniques are integrated into a single, coherent structural assignment.
The workflow below illustrates how these techniques are used in a complementary and self-validating manner.
Caption: Common MS/MS fragmentation of a chlorobenzyl-triazole.
References
-
ResearchGate. (n.d.). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Available at: [Link]
-
Oxford Academic. (2006, March 27). Mass-spectral Fragmentation of 3-(5-Nitro-2-furyl)-1,2,4-triazoles. Bulletin of the Chemical Society of Japan. Available at: [Link]
-
Koretskaya, I., et al. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Available at: [Link]
-
RSC Publishing. (2025, January 31). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. Available at: [Link]
-
MDPI. (2015, November 2). Synthesis, Crystal Structure and DFT Studies of 8-chloro-3-((3-chlorobenzyl)thio)-t[11][12][13]riazolo[4,3-a]pyridine. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and spectral characterization of 1,2,4-triazole derivatives. Available at: [Link]
-
Reddy, N. B., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. Available at: [Link]
- Caucasian Journal of Science. (n.d.). Spectroscopic Aspects (Experimental/Theoretical (FT-IR, NMR)) and Electronic Properties of 3-p-Chlorobenzyl-4-[3-(3-methoxybenzo.... Available at: https://dergipark.org.tr/en/pub/cjos/issue/51493/639722
-
MDPI. (2022, May 6). The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. International Journal of Molecular Sciences. Available at: [Link]
-
ACS Omega. (2024, August 29). Exploring Triazole-Connected Steroid-Pyrimidine Hybrids: Synthesis, Spectroscopic Characterization, and Biological Assessment. Available at: [Link]
-
American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Available at: [Link]
-
Dovepress. (n.d.). Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. Drug Design, Development and Therapy. Available at: [Link]
-
Arabian Journal of Chemistry. (2022, August 26). Synthesis characterization and evaluation of novel triazole based analogs as a acetylcholinesterase and α-glucosidase inhibitors. Available at: [Link]
-
SpectraBase. (n.d.). 5-(4-Chloro-benzyl)-4-(2-methoxy-phenyl)-4H-t[11][12][13]riazole-3-thiol. Available at: [Link]
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- 3. Synthesis characterization and evaluation of novel triazole based analogs as a acetylcholinesterase and α-glucosidase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 4. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. elar.urfu.ru [elar.urfu.ru]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
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Engineering Efficacy: Physicochemical Properties and Synthetic Workflows of 1,2,3-Triazole Ethanol Derivatives in Drug Discovery
Introduction: The Triazole-Ethanol Synergy
In modern medicinal chemistry, 1,2,3-triazoles have cemented their status as privileged scaffolds. Their unique aromatic character, high chemical stability against metabolic degradation, and strong dipole moments (4.8–5.6 Debye) make them ideal bioisosteres for amide bonds, capable of mimicking both cis and trans configurations [1][1]. However, the intrinsic polarity of the triazole ring can present pharmacokinetic challenges when flanked by highly lipophilic aromatic groups.
Functionalizing the 1,2,3-triazole core with an ethanol (or broader alcohol) moiety introduces a profound shift in the molecule's physicochemical profile. The ethanol appendage provides a flexible hydrogen-bond donor, complementing the triazole's multiple hydrogen-bond acceptors. This structural synergy optimizes the topological polar surface area (tPSA) and aqueous solubility, driving superior target engagement and oral bioavailability [2][2].
Physicochemical Profiling
Understanding the physicochemical properties of a drug candidate at an early stage is critical to mitigating late-stage clinical failures [3][3]. The incorporation of an ethanol group acts as a precise physicochemical tuning dial:
-
Lipophilicity (LogP) and Solubility: The hydroxyl group of the ethanol moiety significantly lowers the partition coefficient (cLogP), enhancing water solubility without abolishing the membrane permeability required for intracellular targeting [4][4].
-
Hydrogen Bonding Capacity: The three contiguous nitrogen atoms of the triazole act as strong H-bond acceptors, while the ethanol group provides an H-bond donor. This dual capacity allows the molecule to engage in multidirectional polar interactions within enzyme active sites, such as the catalytic aspartate residues in cholinesterases [5][5].
-
Metabolic Stability: The electron-withdrawing nature of the triazole ring modulates the electron density of the adjacent ethanol moiety, enhancing its resistance to rapid enzymatic oxidation compared to standard aliphatic alcohols [6][6].
Quantitative Physicochemical Data
Table 1: Comparative Physicochemical Parameters of Triazole-Alcohol Derivatives
| Compound | MW ( g/mol ) | cLogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |
| 1,2,3-Triazole Ethanol (Core) | ~113.1 | ~ -0.50 | 50.9 | 1 | 4 |
| Compound 1f (MDM2-Binding Hybrid) | 364.0 | 1.78 | 114.26 | 3 | 5 |
| Fluconazole (Standard Triazole) | 306.3 | 0.50 | 81.6 | 1 | 7 |
Synthetic Methodology: Regioselective Assembly via CuAAC
The most efficient route to 1,4-disubstituted 1,2,3-triazole ethanol derivatives is the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). The use of Cu(I) fundamentally alters the reaction pathway to exclusively yield the 1,4-regioisomer, avoiding the 1,4/1,5 mixtures seen in thermal Huisgen cycloadditions [7][7].
Workflow for the regioselective synthesis of 1,2,3-triazole ethanol derivatives via CuAAC.
Protocol 1: Self-Validating Synthesis of 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethanol
Step 1: Azidation
-
Action: React 2-bromoethanol (1.0 eq) with sodium azide (1.2 eq) in DMF at 60°C for 6 hours.
-
Causality: DMF is a polar aprotic solvent that heavily solvates the Na⁺ cation, leaving the azide anion highly nucleophilic for the rapid S_N2 displacement of the bromide.
Step 2: In Situ Catalyst Generation & Cycloaddition
-
Action: In a separate flask, dissolve phenylacetylene (1.0 eq) and the synthesized 2-azidoethanol (1.1 eq) in a 1:1 mixture of tert-butanol and water. Add catalytic CuSO₄·5H₂O (5 mol%) followed by sodium ascorbate (10 mol%). Stir at room temperature for 12 hours.
-
Causality: Cu(I) is highly unstable and prone to disproportionation. Generating Cu(I) in situ via the reduction of Cu(II) by sodium ascorbate ensures a steady, active catalyst concentration. The t-BuOH/H₂O solvent system provides optimal solubility for both the organic substrates and the inorganic salts, driving the formation of the critical copper acetylide intermediate.
Step 3: Purification & Self-Validation
-
Action: Extract the mixture with ethyl acetate. Wash the organic layer extensively with brine, dry over MgSO₄, and concentrate in vacuo. Validate the structure via ¹H-NMR before proceeding to biological assays.
-
Causality (Self-Validation): Brine washing is critical as DMF and ascorbate salts partition into the aqueous layer, preventing solvent contamination that could yield false positives in downstream biological assays. The protocol validates itself via NMR: the disappearance of the terminal alkyne proton (~3.0 ppm) and the emergence of the characteristic highly deshielded triazole singlet (~8.0 ppm) confirms successful cycloaddition.
Pharmacological Translation: Target Engagement
The physicochemical attributes of 1,2,3-triazole ethanol derivatives translate directly into potent biological activity. In antifungal drug development, these derivatives mimic the binding mode of established azoles but offer distinct spatial geometries. The triazole nitrogen coordinates with the heme iron of the fungal CYP51 (lanosterol 14-α-demethylase), while the ethanol hydroxyl group forms critical hydrogen bonds with polar residues in the binding pocket, anchoring the molecule and preventing endogenous substrate access [8][8].
Mechanism of action for 1,2,3-triazole ethanol derivatives inhibiting fungal CYP51.
Analytical Validation: RP-HPLC Determination of cLogP
To validate the predicted cLogP values, an experimental determination using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is required to ensure the compound behaves as expected in lipophilic environments.
Protocol 2: Self-Validating RP-HPLC Method for Lipophilicity
Step 1: System Suitability & Void Volume
-
Action: Utilize a C18 column (150 x 4.6 mm, 5 µm). Inject a non-retained marker (e.g., uracil) to determine the column void time ( t0 ).
-
Causality: The octadecyl carbon chain of the C18 column mimics the hydrophobic environment of biological membranes. Establishing an accurate t0 is the self-validating baseline required to calculate the capacity factor ( k ) accurately.
Step 2: Calibration Curve Generation
-
Action: Prepare a mobile phase gradient of methanol and 20 mM phosphate buffer (pH 7.4). Inject a series of reference compounds with known LogP values (e.g., aniline, toluene, bromobenzene) to create a calibration curve of logk vs. LogP.
-
Causality: Maintaining the buffer at pH 7.4 ensures the triazole (a weak base) remains in its neutral state. Allowing ionization would skew the retention time, inaccurately reflecting physiological membrane partitioning.
Step 3: Sample Analysis
-
Action: Inject the synthesized 1,2,3-triazole ethanol derivative. Calculate its capacity factor ( k=(tR−t0)/t0 ) and extrapolate the experimental LogP from the calibration curve.
Conclusion
The 1,2,3-triazole ethanol scaffold represents a masterclass in physicochemical engineering. By marrying the metabolic stability and dipole characteristics of the triazole ring with the tunable solubility and hydrogen-bonding capacity of the ethanol moiety, researchers can systematically overcome the pharmacokinetic hurdles that plague modern drug discovery. The predictable regioselectivity of the CuAAC synthesis further ensures that these derivatives can be rapidly assembled and validated for high-throughput screening.
Sources
- 1. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]
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- 5. mdpi.com [mdpi.com]
- 6. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03819G [pubs.rsc.org]
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- 8. Design, synthesis, docking studies and bioactivity evaluation of 1,2,3-triazole eugenol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Engineering the Physicochemical Profile of Novel Triazole-Based Therapeutics: A Comprehensive Guide to Solubility and Stability
As a Senior Application Scientist, I frequently encounter drug discovery programs that stall not due to a lack of target affinity, but because of poor physicochemical properties. Triazole derivatives—specifically 1,2,3-triazoles and 1,2,4-triazoles—are ubiquitous in modern medicinal chemistry due to their modular synthesis via click chemistry and their utility as bioisosteres for amide bonds. However, balancing their target-binding lipophilicity with aqueous solubility and metabolic stability requires a rigorous, mechanistic approach to assay design.
This whitepaper provides an in-depth, self-validating framework for evaluating and optimizing the solubility and stability of novel triazole-based compounds.
Mechanistic Foundations of Triazole Physicochemistry
To optimize a triazole, one must first understand its intrinsic molecular behavior. The triazole core possesses a high aromatic stabilization energy, which contributes to its exceptional chemical stability[1]. Furthermore, the ring exhibits a significant dipole moment and acts as a 2[2].
The Causality of Poor Solubility: While the inherent polarity of the triazole ring generally lowers the partition coefficient (LogP) and suggests improved water solubility[2], I often observe a discrepancy between predicted LogP and actual aqueous solubility. Why? The planar nature of the triazole ring facilitates strong π−π stacking interactions in the solid state. This crystal lattice energy can be overwhelmingly high, meaning that even a highly polar triazole may exhibit poor thermodynamic solubility because the energy required to break the crystal lattice exceeds the solvation energy.
Solubility Optimization & Profiling
In drug discovery, solubility is not a single parameter; it is bifurcated into kinetic and thermodynamic regimes. Conflating the two is a critical failure point in early-stage development.
-
Kinetic Solubility: Evaluates the tendency of a compound to precipitate when a DMSO stock solution is spiked into an aqueous buffer. It is an artificial state but is3 and ensuring the fidelity of in vitro biological assays[3].
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound as a saturated solution[4]. It requires5 and is the definitive metric for oral formulation and predicting in vivo bioavailability[5].
Workflow distinguishing kinetic and thermodynamic solubility profiling.
Protocol 1: Self-Validating Thermodynamic Solubility Assay
To ensure absolute data integrity and rule out supersaturation artifacts, this protocol utilizes a rigorous shake-flask methodology coupled with LC-MS/MS quantification[5][6].
-
Preparation: Accurately weigh 1.0 mg of the crystalline triazole compound into a 1.5 mL glass vial[5].
-
Equilibration: Add 1.0 mL of test medium (e.g., 0.1 M phosphate buffer at pH 7.4, SGF, or SIF)[6].
-
Incubation: Place the vials in a thermomixer at 25°C (or 37°C for physiological relevance) and agitate at 700 rpm for 24 to 72 hours. Causality: Long incubation ensures the system transitions from a kinetically trapped state to true thermodynamic equilibrium[6].
-
Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes to pellet undissolved material.
-
Quantification: Dilute the supernatant 10x and 30x in a mobile phase (e.g., acetonitrile/water) containing a known internal standard[6]. Analyze via LC-MS/MS against a standard curve prepared from a fresh DMSO stock[5][6].
-
Self-Validation Step: Recover the solid pellet and analyze it via Powder X-Ray Diffraction (PXRD). If the polymorphic form has shifted during incubation, the measured solubility reflects the new polymorph, not the original API[7].
Stability Degradation Pathways & Evaluation
The delocalization of π -electrons within the triazole ring imparts immense resonance stabilization, making the core highly resistant to chemical hydrolysis and oxidation[8]. However, a drug is only as stable as its weakest link.
In metabolic environments, the substituents appended to the triazole core are the primary sites of vulnerability. For example, in the development of9, the triazole core remained intact, but strategic structural modifications were required to prevent rapid metabolic degradation of the indole moiety, thereby optimizing the pharmacokinetic profile[9].
Degradation pathways and iterative optimization of triazole stability.
Protocol 2: Self-Validating Microsomal Stability Assay
This assay determines the intrinsic clearance ( CLint ) of the compound by hepatic Cytochrome P450 (CYP450) enzymes.
-
Reaction Mixture: Combine Human Liver Microsomes (HLM) at a 0.5 mg/mL protein concentration with 1 µM of the triazole test compound in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate the mixture for 5 minutes at 37°C. Initiate the metabolic reaction by adding the cofactor NADPH (1 mM final concentration).
-
Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., tolbutamide).
-
Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2 ) and intrinsic clearance.
-
Self-Validation Step: Run a parallel negative control incubation without NADPH. If the compound degrades in the absence of NADPH, the instability is chemical (e.g., hydrolysis) rather than CYP-mediated metabolism.
Quantitative Data Presentation
The following table synthesizes physicochemical parameters comparing standard triazole scaffolds against optimized hybrid derivatives. Notice how structural optimization impacts the balance between LogP, Topological Polar Surface Area (TPSA), and solubility.
| Compound Class | LogP | TPSA (Ų) | Kinetic Sol. (µM) | Thermo Sol. (mg/mL) | Hepatic Half-Life (min) |
| Unsubstituted 1,2,3-Triazole Core | 0.2 - 0.5 | ~41.5 | >500 | >10.0 | >120 |
| Triazole-Indole Hybrids (Early) [9] | 3.5 - 4.2 | ~75.0 | <10 | <0.01 | 15 - 20 |
| Optimized Triazole-Indole (Late) [9] | 2.1 - 2.8 | ~85.0 | >150 | >0.5 | 60 - 90 |
| 2-Quinolone-Triazole Hybrids [10] | 2.5 - 3.1 | 59.2 - 112.3 | ~200 | ~1.2 | >80 |
Data synthesized from recent structure-activity relationship (SAR) studies focusing on soluble epoxide hydrolase inhibitors and antibacterial hybrids[9][10].
References
- Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. ijmtlm.org.
- Thermodynamic Solubility Assay. Evotec.
- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
- Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application.
- In-vitro Thermodynamic Solubility. Protocols.io.
- Aqueous Solubility Assay. Enamine.
- ADME Solubility Assay. BioDuro-Global CRDMO.
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
- Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry.
- Novel Triazole‐Linked Indole Derivatives as Potent Soluble Epoxy Hydrolase Inhibitors. Chemical Biology & Drug Design.
- Hybrid 2-Quinolone–1,2,3-triazole Compounds: Rational Design, In Silico Optimization, Synthesis, Characteriz
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- 10. mdpi.com [mdpi.com]
Structural Analysis and Synthesis of 2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol: A Technical Guide
Executive Summary & Pharmacological Relevance
The compound 2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol (Chemical Formula: C₁₁H₁₂ClN₃O) is a highly functionalized 1,4-disubstituted 1,2,3-triazole. In modern drug discovery, the 1,2,3-triazole heterocycle is widely deployed as a metabolically stable 1[1]. It resists hydrolytic, oxidative, and reductive degradation while mimicking the electronic properties and spatial geometry of a trans-peptide bond.
In this specific molecule, the 4-chlorobenzyl group at the N1 position provides critical lipophilicity and enables halogen-bonding interactions within hydrophobic protein pockets. Conversely, the ethan-1-ol (2-hydroxyethyl) group at the C4 position acts as a flexible hydrogen-bond donor/acceptor. Understanding the precise structural characterization of this 2 [2] is essential for researchers optimizing lead compounds in medicinal chemistry.
Synthetic Methodology & Mechanistic Causality
The synthesis of this compound relies on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , reacting 4-chlorobenzyl azide with 3-butyn-1-ol.
The Causality of Catalyst Selection: Under standard thermal conditions (uncatalyzed Huisgen cycloaddition), the reaction yields a nearly 1:1 mixture of 1,4- and 1,5-disubstituted regioisomers. The introduction of a Cu(I) catalyst fundamentally alters the reaction pathway. Cu(I) lowers the activation energy by approximately 11 kcal/mol and strictly enforces 1,4-regioselectivity . This occurs because the terminal alkyne is deprotonated to form a highly reactive3 [3]. The azide coordinates to the second copper atom, pre-organizing the reactants spatially so that only the 1,4-isomer can form during the subsequent metallacycle contraction.
Fig 1: Binuclear CuAAC catalytic cycle ensuring exclusive 1,4-regioselectivity.
Self-Validating Synthesis Protocol
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve 4-chlorobenzyl azide (1.0 mmol, 167.6 mg) and 3-butyn-1-ol (1.2 mmol, 84.1 mg) in 10 mL of a tert-butanol/water mixture (1:1 v/v).
-
Catalyst Generation In Situ: Add CuSO₄·5H₂O (5 mol%, 12.5 mg) followed by sodium ascorbate (10 mol%, 19.8 mg).
-
Causality Check: Ascorbate is required to reduce Cu(II) to the catalytically active Cu(I) state. The solution will visibly shift from pale blue to colorless/pale yellow, validating the reduction [4].
-
-
Reaction & Monitoring: Stir vigorously at room temperature for 12 hours.
-
Self-Validation: Monitor via TLC (Hexanes:EtOAc 1:1). The disappearance of the UV-active azide spot (R_f ~0.8) and the emergence of a highly polar, UV-active triazole spot (R_f ~0.3) confirms conversion.
-
-
Workup: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (SiO₂, DCM:MeOH 95:5) to yield the pure product.
Structural Analysis & Characterization Workflows
To guarantee the structural integrity of the synthesized compound, a multi-tiered analytical workflow is employed. The most critical aspect of this analysis is ruling out the formation of the 1,5-isomer, which requires specific NMR techniques.
Fig 2: Structural characterization workflow for triazole validation.
Self-Validating NMR Protocol
-
Sample Preparation: Dissolve 20 mg of the purified compound in 0.6 mL of CDCl₃ (or DMSO-d₆ if hydroxyl proton exchange needs to be slowed for observation).
-
¹H NMR Acquisition (400 MHz): Acquire a standard proton spectrum. The triazole C5-H proton is highly deshielded due to the adjacent nitrogen atoms and aromatic ring current, appearing as a sharp singlet at ~7.60 ppm.
-
¹³C NMR Gated-Decoupling Acquisition (100 MHz): This is the critical self-validating step. Acquire a ¹³C spectrum. According to4[5], the C5 carbon of a 1,4-disubstituted triazole resonates at ~121 ppm , whereas the C4 carbon of a 1,5-isomer would resonate at ~133 ppm. Observing the ~121 ppm shift definitively validates the regiochemistry of the CuAAC click reaction.
Quantitative Data Presentation
The following table summarizes the expected chemical shifts for 2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol in CDCl₃.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling | Integration | Structural Assignment | Diagnostic Value |
| ¹H | 7.60 | Singlet (s) | 1H | Triazole C5-H | Confirms triazole ring formation. |
| ¹H | 7.35 | Doublet (d), J = 8.4 Hz | 2H | Ar-H (meta to Cl) | Para-substituted benzene pattern. |
| ¹H | 7.20 | Doublet (d), J = 8.4 Hz | 2H | Ar-H (ortho to Cl) | Para-substituted benzene pattern. |
| ¹H | 5.50 | Singlet (s) | 2H | Benzyl -CH₂-N | Confirms N1 alkylation. |
| ¹H | 3.90 | Triplet (t), J = 6.2 Hz | 2H | -CH₂-OH | Proximity to electronegative oxygen. |
| ¹H | 2.95 | Triplet (t), J = 6.2 Hz | 2H | Triazole-CH₂- | Proximity to aromatic triazole. |
| ¹H | 2.50 | Broad Singlet (br s) | 1H | -OH | Confirms intact hydroxyl group. |
| ¹³C | 146.5 | Singlet (Cq) | - | Triazole C4 | Defines 1,4-substitution. |
| ¹³C | 134.5 | Singlet (Cq) | - | Ar-Cq (ipso to CH₂) | Aromatic framework. |
| ¹³C | 133.8 | Singlet (Cq) | - | Ar-Cq (ipso to Cl) | Aromatic framework. |
| ¹³C | 129.2 | Singlet (CH) | - | Ar-CH | Aromatic framework. |
| ¹³C | 128.8 | Singlet (CH) | - | Ar-CH | Aromatic framework. |
| ¹³C | 121.5 | Singlet (CH) | - | Triazole C5 | Definitive proof of 1,4-regioisomer. |
| ¹³C | 61.2 | Singlet (CH₂) | - | -CH₂-OH | Aliphatic alcohol carbon. |
| ¹³C | 53.4 | Singlet (CH₂) | - | Benzyl -CH₂-N | Benzyl carbon shift. |
| ¹³C | 29.8 | Singlet (CH₂) | - | Triazole-CH₂- | Aliphatic linker carbon. |
High-Resolution Mass Spectrometry (HRMS)
To validate the exact elemental composition, HRMS (ESI-TOF) must be performed.
-
Theoretical Exact Mass for C₁₁H₁₂ClN₃O: 237.0669 Da
-
Expected [M+H]⁺ Ion: 238.0747 m/z
-
Isotope Pattern: The presence of the chlorine atom will generate a distinct M+2 peak at 240.0718 m/z with approximately 32% of the intensity of the parent peak, validating the retention of the halogenated benzyl group.
References
- Source: IRIS (Università degli Studi di Milano / unimo.it)
- Source: Taylor & Francis (Expert Opinion on Drug Discovery)
- Title: Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC)
- Source: PMC (National Institutes of Health)
- Source: The Journal of Organic Chemistry (ACS Publications)
Sources
use of 2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol in click chemistry
The synthesis of 2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol serves as an exemplary case for the power and simplicity of click chemistry. The CuAAC reaction provides a robust and highly selective method for covalently linking molecular fragments, yielding a stable triazole core functionalized with versatile chemical handles. This approach allows for the rapid generation of complex and diverse molecules from simple, readily available building blocks, a strategy that continues to have a profound impact on drug discovery, bioconjugation, and materials science. [1][8]
References
- Continuous flow synthesis of 1,4-disubstituted 1,2,3-triazoles via consecutive β-azidation of α,β-unsaturated carbonyl compounds and CuAAC reactions. Green Chemistry (RSC Publishing).
- Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry.
- Side products in benzyl azide click chemistry reactions. Benchchem.
- Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. PubMed.
- Application of triazoles in the structural modification of natural products. PMC.
- 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties. Frontiers.
- Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids. MDPI.
- Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. New Journal of Chemistry (RSC Publishing).
- Click Chemistry Azide-Alkyne Cycloaddition. Organic-chemistry.org.
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.
- (PDF) Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. ResearchGate.
- Explore Our Functionalized 1,2,3-Triazoles for Diverse Applications. Life Chemicals.
- Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Publications.
- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Jena Bioscience.
- Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Creative Biolabs.
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers.
- Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journals.
- CuAAC Reactions between Benzyl Azide and Phenylacetylene using Various Amounts of PEG-tris-trz-Cu I Catalyst. ResearchGate.
- Triazole compounds, their production and use. Google Patents.
- Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. Universidad de Oviedo.
- Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. MDPI.
- Computational investigations of click-derived 1,2,3-triazoles as keystone ligands for complexation with transition metals: a review. RSC Publishing.
- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PMC - NIH.
- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI.
- What is Click Chemistry? An Introduction. Sigma-Aldrich.
- Click Triazoles for Bioconjugation. PMC.
- Click Chemistry. TCI Chemicals.
- synthesis and characterization of 1,2,4-triazolo-1,3,4- thiadiazole derivatives. CORE.
- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Ovid.
- Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. ResearchGate.
- Application of click chemistry towards an efficient synthesis of 1,2,3-1H-triazolyl glycohybrids as enzyme inhibitors. PubMed.
- Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. MDPI.
- SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING. TSI Journals.
- Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo.
- (1-benzyl-1H-1,2,3-triazol-4-yl)methanol. PubChem.
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- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of the Hydroxyethyl Group on Triazole Compounds
Introduction: Unlocking the Therapeutic Potential of Triazole Scaffolds through Hydroxyethyl Derivatization
Triazole-containing compounds represent a cornerstone in modern medicinal chemistry and drug development, exhibiting a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The functionalization of the triazole core is a key strategy for modulating their pharmacokinetic and pharmacodynamic profiles. The hydroxyethyl group, in particular, serves as a versatile synthetic handle for introducing a diverse array of functional groups, thereby enabling the fine-tuning of a molecule's therapeutic efficacy.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of the hydroxyethyl moiety on triazole compounds. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for key transformations including esterification, etherification, oxidation, and the Mitsunobu reaction. Each protocol is designed as a self-validating system, with an emphasis on the rationale behind experimental choices and robust characterization of the resulting derivatives.
I. Esterification of the Hydroxyethyl Group: Enhancing Lipophilicity and Prodrug Potential
Esterification of the terminal hydroxyl group is a common strategy to increase the lipophilicity of a drug candidate, which can enhance cell membrane permeability and oral bioavailability. Furthermore, the resulting ester can act as a prodrug, undergoing in vivo hydrolysis to release the active parent alcohol.
A. Steglich Esterification: A Mild Approach for Acid-Sensitive Substrates
The Steglich esterification is a powerful method that proceeds under neutral conditions, making it ideal for substrates with acid-labile functional groups.[3] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[4]
Mechanism Insight: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming an N-acylpyridinium salt that is readily attacked by the alcohol, even sterically hindered ones. This pathway efficiently suppresses the formation of the inactive N-acylurea byproduct.[5]
Protocol 1: Steglich Esterification of 2-(1H-1,2,4-triazol-1-yl)ethanol with Benzoic Acid
-
Materials:
-
2-(1H-1,2,4-triazol-1-yl)ethanol
-
Benzoic Acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 2-(1H-1,2,4-triazol-1-yl)ethanol (1.0 eq) and benzoic acid (1.2 eq) in anhydrous DCM (10 mL/mmol of alcohol) under an inert atmosphere (e.g., nitrogen or argon), add DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in anhydrous DCM (5 mL/mmol of DCC) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
-
B. Acylation with Acid Anhydrides: A Cost-Effective and Efficient Method
For simple ester synthesis, acylation using an acid anhydride, such as acetic anhydride, offers a straightforward and often high-yielding alternative. The reaction is typically catalyzed by a base like pyridine or a strong acid.
Causality in Experimental Choice: Acetic anhydride is a highly reactive acylating agent. The use of a base like pyridine not only catalyzes the reaction but also neutralizes the carboxylic acid byproduct, driving the reaction to completion.
Protocol 2: Acetylation of 2-(1H-1,2,4-triazol-1-yl)ethanol
-
Materials:
-
2-(1H-1,2,4-triazol-1-yl)ethanol
-
Acetic Anhydride
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 2-(1H-1,2,4-triazol-1-yl)ethanol (1.0 eq) in DCM or EtOAc (10 mL/mmol).
-
Add pyridine or TEA (1.5 eq) to the solution.
-
Cool the mixture to 0 °C and add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl (to remove the base), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.[6]
-
Table 1: Comparison of Esterification Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Steglich Esterification | Carboxylic acid, DCC, DMAP | Room temperature, neutral pH | Mild conditions, suitable for sensitive substrates | DCC can be an allergen, DCU byproduct removal |
| Acylation with Anhydride | Acid anhydride, pyridine/TEA | 0 °C to room temperature | High yielding, readily available reagents | Not suitable for acid-sensitive substrates |
II. Williamson Ether Synthesis: Building Diverse Ether Linkages
The Williamson ether synthesis is a classic and reliable method for preparing symmetrical and unsymmetrical ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[7][8] This method allows for the introduction of a wide variety of alkyl or aryl groups to the ethanol side chain.
Expertise in Action: The key to a successful Williamson ether synthesis is the generation of the alkoxide from the alcohol. A strong, non-nucleophilic base like sodium hydride (NaH) is often preferred for primary alcohols to ensure complete deprotonation without competing side reactions.[7] The choice of the alkylating agent is also critical; primary alkyl halides are ideal to favor the Sₙ2 pathway over E2 elimination.[8]
Protocol 3: Benzylation of 2-(1H-1,2,4-triazol-1-yl)ethanol
-
Materials:
-
2-(1H-1,2,4-triazol-1-yl)ethanol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Benzyl Bromide
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous THF or DMF (10 mL/mmol of alcohol) under an inert atmosphere, add a solution of 2-(1H-1,2,4-triazol-1-yl)ethanol (1.0 eq) in the same anhydrous solvent dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete alkoxide formation.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[9]
-
III. The Mitsunobu Reaction: A Versatile Tool for Hydroxyl Group Transformation
The Mitsunobu reaction is a powerful method for converting a primary or secondary alcohol into a variety of functional groups with inversion of stereochemistry (if applicable).[10] It utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1]
Mechanistic Rationale: PPh₃ and DEAD react to form a betaine, which then deprotonates the nucleophile (e.g., a carboxylic acid). The alcohol then attacks the activated phosphonium species, forming an alkoxyphosphonium salt, which is an excellent leaving group. The conjugate base of the nucleophile then displaces this leaving group in an Sₙ2 fashion.[7]
Protocol 4: Mitsunobu Reaction of 2-(1H-1,2,4-triazol-1-yl)ethanol with Benzoic Acid
-
Materials:
-
2-(1H-1,2,4-triazol-1-yl)ethanol
-
Benzoic Acid
-
Triphenylphosphine (PPh₃)
-
Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 2-(1H-1,2,4-triazol-1-yl)ethanol (1.0 eq), benzoic acid (1.2 eq), and PPh₃ (1.2 eq) in anhydrous THF (15 mL/mmol of alcohol) under an inert atmosphere, cool the mixture to 0 °C.
-
Add DEAD or DIAD (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue directly by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the reduced hydrazine byproduct.[11][12]
-
IV. Oxidation of the Hydroxyethyl Group: Accessing Aldehydes and Carboxylic Acids
Oxidation of the primary alcohol of the hydroxyethyl side chain provides access to the corresponding aldehyde or carboxylic acid, which are valuable intermediates for further functionalization, such as reductive amination or amide bond formation.
A. Oxidation to the Aldehyde with Pyridinium Chlorochromate (PCC)
Pyridinium chlorochromate (PCC) is a mild oxidizing agent that selectively converts primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid, especially under anhydrous conditions.[13][14]
Trustworthiness of the Protocol: The use of an anhydrous solvent like dichloromethane is crucial to prevent the formation of the gem-diol intermediate, which would be further oxidized to the carboxylic acid.[14] The addition of a buffer like sodium acetate can be beneficial for acid-sensitive substrates.[13]
Protocol 5: PCC Oxidation of 2-(1H-1,2,4-triazol-1-yl)ethanol to the Aldehyde
-
Materials:
-
2-(1H-1,2,4-triazol-1-yl)ethanol
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Celite® or Silica Gel
-
Diethyl Ether
-
-
Procedure:
-
To a suspension of PCC (1.5 eq) and Celite® or silica gel in anhydrous DCM (10 mL/mmol of alcohol) under an inert atmosphere, add a solution of 2-(1H-1,2,4-triazol-1-yl)ethanol (1.0 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Concentrate the combined filtrates under reduced pressure to obtain the crude aldehyde, which can be used directly in the next step or purified by column chromatography.[15]
-
B. Oxidation to the Carboxylic Acid with Jones Reagent
Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid, is a powerful oxidizing agent that converts primary alcohols to carboxylic acids.[16]
Expertise in Practice: The reaction is typically performed in acetone, which is miscible with both the aqueous Jones reagent and the organic substrate. The reaction is exothermic and should be carried out with cooling.
Protocol 6: Jones Oxidation of 2-(1H-1,2,4-triazol-1-yl)ethanol to the Carboxylic Acid
-
Materials:
-
2-(1H-1,2,4-triazol-1-yl)ethanol
-
Jones Reagent (prepared by dissolving CrO₃ in concentrated H₂SO₄ and then diluting with water)
-
Acetone
-
Isopropanol
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 2-(1H-1,2,4-triazol-1-yl)ethanol (1.0 eq) in acetone (15 mL/mmol) and cool the solution to 0 °C.
-
Add Jones reagent dropwise with vigorous stirring, maintaining the temperature below 10 °C. The color of the reaction mixture will change from orange-red to green.
-
After the addition is complete, stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the excess oxidant by the dropwise addition of isopropanol until the green color persists.
-
Remove the acetone under reduced pressure.
-
Dilute the residue with water and extract with EtOAc (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid, which can be purified by recrystallization or column chromatography.[16]
-
Table 2: Comparison of Oxidation Methods
| Method | Reagent | Product | Conditions | Advantages | Disadvantages |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Aldehyde | Anhydrous DCM, room temp. | Mild, selective for aldehyde | Chromium waste, reagent toxicity |
| Jones Oxidation | CrO₃, H₂SO₄, H₂O | Carboxylic Acid | Acetone, 0 °C to room temp. | Strong, efficient for carboxylic acid | Harsh acidic conditions, chromium waste |
V. Characterization of Derivatized Triazole Compounds
Robust characterization of the synthesized derivatives is essential to confirm their structure and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation.
-
¹H NMR: The derivatization of the hydroxyethyl group will result in characteristic changes in the proton NMR spectrum.
-
Esterification: The methylene protons adjacent to the newly formed ester will typically shift downfield compared to the starting alcohol. For example, in an acetate ester, the -CH₂-O- protons will appear as a triplet around 4.4-4.6 ppm. The disappearance of the hydroxyl proton signal is also indicative of a successful reaction.
-
Etherification: The methylene protons of the -CH₂-O- group will also experience a downfield shift, and new signals corresponding to the protons of the introduced alkyl/aryl group will be observed. For a benzyl ether, the benzylic methylene protons will appear as a singlet around 4.5 ppm.
-
Oxidation to Aldehyde: A new singlet corresponding to the aldehydic proton will appear in the downfield region of the spectrum, typically between 9-10 ppm.
-
Oxidation to Carboxylic Acid: The appearance of a broad singlet for the carboxylic acid proton, usually above 10 ppm, is a key indicator of this transformation.
-
-
¹³C NMR:
-
Esterification/Etherification: The carbon of the -CH₂-O- group will shift downfield upon derivatization. A new signal for the carbonyl carbon of the ester will appear around 170 ppm.
-
Oxidation: For the aldehyde, a new signal for the carbonyl carbon will be observed around 190-200 ppm. For the carboxylic acid, this signal will be in the range of 170-180 ppm.
-
B. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the derivative and to gain structural information from its fragmentation pattern.
-
Electron Ionization (EI): This technique often provides a clear molecular ion peak (M⁺) and characteristic fragmentation patterns. For example, esters may show fragmentation corresponding to the loss of the alkoxy group.
-
Electrospray Ionization (ESI): This is a softer ionization technique that is particularly useful for polar and thermally labile molecules. It typically yields the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺.
VI. Visualization of Reaction Workflows
The following diagrams illustrate the general workflows for the derivatization of the hydroxyethyl group on a triazole compound.
Caption: Steglich Esterification Workflow.
Caption: Williamson Ether Synthesis Workflow.
Caption: Oxidation Pathways for Hydroxyethyl Triazoles.
VII. Conclusion
The derivatization of the hydroxyethyl group on triazole compounds is a pivotal step in the optimization of their pharmacological properties. This application note has provided a detailed overview and actionable protocols for several key transformations: esterification, etherification, and oxidation. By understanding the underlying mechanisms and following these robust procedures, researchers can confidently and efficiently synthesize a diverse library of triazole derivatives for further biological evaluation. The successful characterization of these novel compounds, guided by the principles outlined herein, will undoubtedly accelerate the discovery of new and improved therapeutic agents.
References
-
Spectral Characterization And Biological Screening Of 1,2,4-Triazole Derivatives Of Isothiocyanates. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]
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Mitsunobu Reaction | Chem-Station Int. Ed. (2014, March 10). Chem-Station. [Link]
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Mitsunobu Reaction - Master Organic Chemistry. (2017, May 24). Master Organic Chemistry. [Link]
-
Mitsunobu reaction - Organic Synthesis. (n.d.). Organic-synthesis.org. [Link]
-
Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Chemistry Steps. [Link]
-
Steglich esterification - Wikipedia. (n.d.). Wikipedia. [Link]
-
Mitsunobu Reaction. (2019, August 26). Organic-chemistry.org. [Link]
-
Development of a Redox-Free Mitsunobu Reaction Exploiting Phosphine Oxides as Phosphorus(V) Reagent Precursors. (n.d.). Angewandte Chemie International Edition. [Link]
-
2-(1H-1,2,4-triazol-1-yl)ethanol - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
The Steglich Esterification. (n.d.). Thieme. [Link]
-
New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents - IBISS RADaR. (n.d.). IBISS RADaR. [Link]
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Table of Contents 1. The procedure for the synthesis of starting material. 2. General information for this strategy 3. General p - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]
- CN102295610B - Preparation method and application of 1-aryl-2-(1,2,4-triazole-1-group) ethanol - Google Patents. (n.d.).
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Master Organic Chemistry. [Link]
-
Esterification: Definition, Reaction, Mechanism, and Examples - Chemistry Learner. (n.d.). Chemistry Learner. [Link]
-
Multicomponent reaction of benzyl halides: Synthesis of[1][10][11]triazolo/benzimidazolo quinazolinones - CORE. (2016, January 20). CORE. [Link]
-
Steglich Esterification - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
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Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (n.d.). ResearchGate. [Link]
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Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
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Oxidation of Alcohols with PCC - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor. [Link]
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PCC Oxidation Mechanism - Chemistry Steps. (n.d.). Chemistry Steps. [Link]
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MSBNK-Fac_Eng_Univ_Tokyo-JP000037 - MassBank. (2008, October 21). MassBank. [Link]
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Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene - PharmaInfo. (n.d.). PharmaInfo. [Link]
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Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides - MDPI. (2024, May 29). MDPI. [Link]
-
Preparation of Acetic Esters of Some Higher Alcohols - UNI ScholarWorks. (n.d.). UNI ScholarWorks. [Link]
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Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives - International Journal of Green Pharmacy (IJGP). (2019, May 15). International Journal of Green Pharmacy (IJGP). [Link]
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A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace. (n.d.). SciSpace. [Link]
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Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Co - Amazon S3. (2020, February 20). Amazon S3. [Link]
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Treatment of acetic propionic anhydride with ethanol gives a mixture of t.. - Filo. (2025, April 13). Filo. [Link]
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Application Note: In Vitro Evaluation and Mechanistic Validation of Novel Triazole Antifungals
Introduction & Mechanistic Overview
Triazole antifungals remain a cornerstone in the treatment of invasive fungal infections. As a Senior Application Scientist, I approach the evaluation of novel triazole compounds not merely as a phenotypic screening exercise, but as a comprehensive validation of target engagement.
The primary mechanism of action for 1,2,4-triazole-based compounds is the potent inhibition of lanosterol 14α-demethylase (CYP51 or ERG11), a cytochrome P450 enzyme critical for ergosterol biosynthesis[1]. By coordinating with the heme iron at the active site of CYP51, triazoles prevent the conversion of lanosterol to ergosterol[1]. This causes a dual-pronged fungistatic/fungicidal effect: the depletion of ergosterol compromises membrane fluidity and asymmetry, while the accumulation of toxic 14α-methylated sterols (such as eburicol) severely disrupts membrane integrity[1].
Furthermore, recent mechanistic insights reveal a secondary mode of action: the triazole-induced accumulation of these sterol intermediates acts as a feedback signal, triggering the negative regulation of HMG-CoA reductase (the rate-limiting enzyme of the pathway), thereby shutting down broader sterol biosynthesis[2].
Caption: Triazole mechanism of action targeting CYP51 and secondary feedback loops in ergosterol synthesis.
Pre-Analytical Considerations & Causality
Before initiating any in vitro assay, the physicochemical properties of the novel triazole must be managed. Triazoles are inherently lipophilic.
-
Solvent Selection: Compounds must be dissolved in 100% Dimethyl Sulfoxide (DMSO) to ensure complete solubilization.
-
Toxicity Limit: The final concentration of DMSO in the biological assay must strictly not exceed 1% (v/v). Concentrations above this threshold induce solvent-mediated membrane toxicity in fungi, artificially deflating the Minimum Inhibitory Concentration (MIC) and generating false-positive efficacy data[3].
Protocol 1: Broth Microdilution Assay for Yeasts
To ensure reproducibility and clinical relevance, phenotypic screening must adhere to established international guidelines. The two primary reference methods are CLSI M27 and EUCAST E.Def 7.3.2[3]. While both methods are highly reliable, they possess distinct parameter differences (summarized below). For novel drug development, we recommend an adapted EUCAST methodology due to its objective spectrophotometric endpoint reading.
Table 1: Comparison of Broth Microdilution Parameters for Yeasts
| Parameter | CLSI M27 | EUCAST E.Def 7.3.2 | Causality / Rationale |
| Microplate Type | U-bottom, untreated | Flat-bottom, tissue-treated | Flat bottoms provide a uniform optical path length required for accurate spectrophotometric absorbance readings[3]. |
| Medium | RPMI 1640 + 0.2% glucose | RPMI 1640 + 2% glucose | 2% glucose facilitates optimal, robust organism growth, making the 50% inhibition endpoint easier to quantify[3]. |
| Buffer | MOPS (pH 7.0) | MOPS (pH 7.0) | Triazole activity is highly pH-dependent. MOPS prevents acidification caused by fungal glucose metabolism[3]. |
| Inoculum Size | 0.5 - 2.5 × 10³ CFU/mL | 1.0 - 5.0 × 10⁵ CFU/mL | A higher inoculum in EUCAST ensures a measurable biomass for optical density reading at 24 hours[3]. |
Step-by-Step Methodology (EUCAST-Adapted)
-
Media Preparation: Prepare double-strength RPMI 1640 medium supplemented with 2% glucose. Buffer to exactly pH 7.0 at 25°C using MOPS (3-(N-morpholino)propanesulfonic acid)[3]. Filter sterilize through a 0.22 µm membrane.
-
Drug Dilution: Prepare a 100× stock of the novel triazole in pure DMSO. Perform 2-fold serial dilutions in DMSO. Dilute these stocks 1:50 into the double-strength RPMI medium to create 2× working solutions.
-
Inoculum Standardization: Suspend 5 distinct fungal colonies (≥1 mm diameter) from a 24-hour agar culture into sterile distilled water. Homogenize and adjust spectrophotometrically to a 0.5 McFarland standard (approx. 1–5 × 10⁶ CFU/mL)[4]. Dilute 1:10 in sterile water to achieve a final working suspension of 1–5 × 10⁵ CFU/mL[4].
-
Inoculation: Dispense 50 µL of the 2× drug solutions into the wells of a flat-bottom 96-well plate. Add 50 µL of the working fungal suspension to each well.
-
Incubation & Reading: Incubate the plates at 35°C for 24 hours. Measure the optical density (OD) at 530 nm. The MIC₅₀ is defined as the lowest compound concentration resulting in a ≥50% reduction in OD compared to the drug-free growth control[4].
Protocol 2: Mechanistic Validation via Ergosterol Quantitation
A low MIC value proves the compound kills or inhibits fungi, but it does not prove the compound is a CYP51 inhibitor. To create a self-validating system, phenotypic screening must be paired with mechanistic validation. We achieve this by quantifying the total cellular ergosterol depletion using High-Performance Liquid Chromatography (HPLC).
Causality for Extraction Choices: Ergosterol exists in both free and esterified forms within the fungal membrane. Direct solvent extraction misses esterified sterols. Therefore, we utilize high-temperature methanolic potassium hydroxide (KOH) to saponify (cleave) the ester bonds, ensuring total cellular ergosterol is released[5]. For the subsequent liquid-liquid extraction (LLE), we utilize cyclohexane instead of chloroform. Cyclohexane provides excellent partitioning for non-polar sterols while drastically reducing user exposure to highly toxic, halogenated solvents[5].
Step-by-Step Methodology
-
Sub-MIC Cultivation: Culture the target yeast strain (e.g., Candida albicans) in 50 mL of RPMI 1640 broth containing a sub-inhibitory concentration (e.g., 0.25× MIC) of the novel triazole for 24 hours. Maintain a drug-free control flask.
-
Biomass Harvesting: Centrifuge the cultures at 3,000 × g for 5 minutes. Wash the fungal pellets twice with sterile distilled water and record the wet weight of the pellet.
-
Saponification: Resuspend the pellet in 3 mL of 10% (w/v) KOH in HPLC-grade methanol. Sonicate for 15 minutes to disrupt the cells, then incubate in a water bath at 80°C for 30 minutes to achieve complete saponification[5].
-
Liquid-Liquid Extraction (LLE): Allow the homogenate to cool to room temperature. Add 1 mL of Milli-Q water and 3 mL of cyclohexane. Vortex vigorously at maximum speed for 3 minutes to partition the sterols into the upper organic phase[5].
-
Phase Separation: Centrifuge at 1,000 × g for 5 minutes. Carefully aspirate the upper cyclohexane layer and transfer it to a clean borosilicate glass vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.
-
HPLC-UV Quantitation: Resuspend the dried lipid extract in 1 mL of pure methanol. Inject 20 µL onto a reversed-phase C18 HPLC column. Utilize an isocratic mobile phase of 100% methanol at a flow rate of 1.0 mL/min. Detect and quantify the ergosterol peak at 282 nm using a Photodiode Array (PDA) or UV detector.
-
Data Normalization: Calculate the ergosterol content (µg per mg of wet fungal weight) using a standard curve generated from analytical-grade ergosterol. A successful on-target triazole will show a dose-dependent depletion of total ergosterol compared to the control.
Caption: Self-validating experimental workflow from primary MIC screening to on-target mechanistic confirmation.
Data Interpretation & Quality Control (QC)
A protocol is only as reliable as its internal controls. To validate the integrity of the Broth Microdilution assay, reference triazoles (Fluconazole, Voriconazole, Posaconazole) must be run concurrently against standardized QC strains.
If the MIC of the reference compounds falls outside the established ranges (Table 2), the assay is deemed invalid due to potential media degradation, inoculum error, or pH drift, and the data for the novel compound must be discarded.
Table 2: Expected MIC Ranges for Quality Control Strains (24h Reading)
| QC Strain | Fluconazole (µg/mL) | Voriconazole (µg/mL) | Posaconazole (µg/mL) |
| Candida parapsilosis ATCC 22019 | 1.0 - 4.0 | 0.016 - 0.125 | 0.06 - 0.25 |
| Candida krusei ATCC 6258 | 16 - 128 | 0.06 - 0.5 | 0.06 - 0.25 |
References
- Mechanism of action of 1,2,4-triazole-based compounds. Benchchem.
- A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus medi
- Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews (ASM).
- EUCAST E.Def 7.3.2 Yeast Testing Definitive Revised 2020. Scribd (EUCAST).
- Ergosterol extraction: a comparison of methodologies. NIH/PMC.
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- 4. scribd.com [scribd.com]
- 5. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
development of analytical methods for triazole compounds using HPLC-MS/MS
An authoritative guide to the development and validation of robust analytical methods for the quantification of triazole compounds, leveraging the specificity and sensitivity of High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This document provides researchers, scientists, and drug development professionals with a framework of field-proven insights and detailed protocols.
Introduction: The Analytical Imperative for Triazole Compounds
Triazole compounds represent a critical class of molecules with broad applications, most notably as antifungal agents in both agriculture (e.g., propiconazole, tebuconazole) and clinical medicine (e.g., albaconazole, voriconazole).[1][2][3] Their mechanism of action, typically involving the inhibition of sterol demethylation, makes them highly effective.[4] However, their prevalence necessitates precise and sensitive analytical methods to monitor for residues in food products, assess environmental fate, and support pharmaceutical development and therapeutic drug monitoring.[5] The structural diversity, potential for chiral centers, and the presence of polar metabolites present significant analytical challenges.[6][7]
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) has become the gold standard for triazole analysis due to its exceptional selectivity, sensitivity, and wide applicability.[8][9] This guide details a systematic approach to developing and validating these powerful methods, ensuring data integrity and regulatory compliance.
The Principle of HPLC-MS/MS
The power of HPLC-MS/MS lies in its two-dimensional separation capability. First, the HPLC system separates compounds in a complex mixture based on their physicochemical properties (e.g., polarity, size). The eluent is then directed into the mass spectrometer's ion source, where molecules are ionized. The tandem mass spectrometer then acts as a highly specific filter and detector. In the most common mode for quantification, Multiple Reaction Monitoring (MRM), the first quadrupole (Q1) selects a specific precursor ion (typically the protonated molecule, [M+H]⁺). This ion is then fragmented in the collision cell (q2), and a second quadrupole (Q3) selects a specific, characteristic fragment ion for detection. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from matrix components.[10][11]
Part 1: A Strategic Approach to Method Development
A successful HPLC-MS/MS method is built upon a logical and systematic optimization of each component of the analytical chain, from sample introduction to detection. The causality behind each experimental choice is critical for developing a robust and reliable method.
Analyte Characterization and Mass Spectrometer Tuning
The first step is to understand the analyte and establish its mass spectrometric behavior.
Rationale & Causality: The goal is to find the most stable and intense precursor and product ions for the analyte to maximize sensitivity and specificity in MRM mode. Triazole compounds, containing multiple nitrogen atoms, are readily protonated. Therefore, Electrospray Ionization (ESI) in positive ion mode is the most common and effective ionization technique.[12][13]
Protocol for MS/MS Parameter Optimization:
-
Prepare an Analyte Stock Solution: Prepare a standard solution of the triazole compound (e.g., 1 µg/mL) in an appropriate solvent like methanol or acetonitrile.
-
Direct Infusion: Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min) using a syringe pump. This allows for optimization without chromatographic interference.[14]
-
Full Scan (Q1 Scan): Acquire a full scan spectrum to identify the precursor ion. For most triazoles, this will be the protonated molecule, [M+H]⁺.
-
Product Ion Scan: Select the identified precursor ion in Q1 and scan Q3 to identify the most abundant and stable fragment (product) ions generated in the collision cell.
-
MRM Optimization: Systematically optimize the collision energy (CE) and declustering potential (DP) for each precursor-to-product ion transition to achieve the maximum signal intensity.[10][11] Typically, two transitions are monitored: one for quantification (the most intense) and one for confirmation.
The logical workflow for this process can be visualized as follows:
Caption: Workflow for MS/MS parameter optimization.
Table 1: Example MRM Transitions for Common Triazole Compounds
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) |
| Tebuconazole | 308.2 | 70.1 | 125.1 | 35 |
| Propiconazole | 342.1 | 69.1 | 159.1 | 30 |
| Myclobutanil | 289.1 | 70.1 | 125.1 | 28 |
| 1,2,4-Triazole | 70.0 | 43.0 | 70.0 | 15 |
| Triazole Alanine | 157.1 | 70.1 | 113.1 | 20 |
Note: Collision Energy (CE) values are instrument-dependent and require empirical optimization.[7][11]
High-Performance Liquid Chromatography (HPLC) Separation
The goal of chromatography is to separate the analyte from other compounds in the sample (matrix interferences) before it enters the mass spectrometer. This reduces ion suppression and ensures accurate quantification.
Rationale & Causality: Reversed-phase (RP) chromatography is the predominant mode for triazole analysis. Non-polar stationary phases, such as C18, are excellent starting points as they effectively retain the moderately polar triazole parent compounds.[8][9] The mobile phase composition is critical for achieving good peak shape and retention.
-
Organic Solvent: Acetonitrile or methanol are common choices. Acetonitrile often provides lower backpressure and better peak efficiency.
-
Aqueous Solvent: The addition of an acid, typically 0.1% formic acid, serves two key purposes: it provides a source of protons to enhance ionization in ESI+ mode and improves chromatographic peak shape by suppressing the interaction of analytes with residual silanols on the column.[3]
Protocol for HPLC Method Development:
-
Column Selection: Start with a versatile C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size). For more polar metabolites, consider alternative chemistries like AQ-C18 or polar-embedded phases.
-
Mobile Phase Selection:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid
-
-
Gradient Elution: Develop a gradient elution method. Start with a low percentage of organic phase (e.g., 10% B) to retain early-eluting compounds, then ramp up to a high percentage (e.g., 95% B) to elute more hydrophobic compounds.
-
Flow Rate and Temperature: A typical flow rate for a 2.1 mm ID column is 0.3-0.5 mL/min. Setting the column temperature to around 40°C can improve peak shape and reduce viscosity.[3]
-
Injection Volume: A standard injection volume is 2-10 µL.
Table 2: Example HPLC Gradient for Triazole Fungicide Analysis
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) |
| 0.0 | 0.4 | 90 | 10 |
| 1.0 | 0.4 | 90 | 10 |
| 8.0 | 0.4 | 5 | 95 |
| 10.0 | 0.4 | 5 | 95 |
| 10.1 | 0.4 | 90 | 10 |
| 12.0 | 0.4 | 90 | 10 |
Sample Preparation: The Key to Reducing Matrix Effects
Sample preparation is arguably the most critical and variable step in the entire workflow. Its primary purpose is to extract the analytes of interest from the sample matrix (e.g., plasma, soil, fruit) and remove interferences that can cause ion suppression or enhancement in the ESI source.
Rationale & Causality: The choice of technique depends on the matrix complexity and the analyte's properties.
-
Protein Precipitation (PPT): For biological fluids like plasma, PPT with a cold organic solvent (e.g., acetonitrile) is a simple and effective way to remove the majority of proteins.[13]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is the method of choice for complex food and environmental matrices.[3][9] It involves an initial extraction with acetonitrile followed by salting out to partition the analytes into the organic layer. A subsequent dispersive solid-phase extraction (d-SPE) step with sorbents like PSA (Primary Secondary Amine) and C18 is used to remove interferences like sugars, fatty acids, and pigments.
-
Solid-Phase Extraction (SPE): For aqueous samples or when higher cleanup is needed, SPE provides a more selective extraction and concentration of analytes.[1][10]
Caption: Common sample preparation strategies for different matrices.
Part 2: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for common applications.
Protocol 1: Multi-Residue Analysis of Triazole Fungicides in Fruit Matrix using QuEChERS and HPLC-MS/MS
This protocol is adapted from established methods for analyzing pesticide residues in high-moisture food commodities.[3][8]
1. Sample Homogenization:
-
Weigh 10 g (± 0.1 g) of a representative, homogenized fruit sample into a 50 mL centrifuge tube.
2. Extraction:
-
Add 10 mL of acetonitrile.
-
Add an appropriate internal standard solution.
-
Add a QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, etc.).
-
Securely cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing magnesium sulfate and PSA.
-
Vortex for 30 seconds.
-
Centrifuge at ≥5000 rcf for 5 minutes.
4. Final Preparation:
-
Take an aliquot of the cleaned extract and dilute it with the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to minimize solvent effects.
-
Transfer to an autosampler vial for injection.
5. HPLC-MS/MS Analysis:
-
Inject the sample onto the HPLC-MS/MS system using the optimized parameters (e.g., Table 1 & 2).
Protocol 2: Chiral Separation of a Triazole API (e.g., Albaconazole) in a Pharmaceutical Formulation
This protocol outlines the development of a method for separating enantiomers, which is critical as different enantiomers can have different pharmacological or toxicological profiles.[4]
1. Chiral Column Selection:
-
Select a polysaccharide-based chiral stationary phase (CSP), such as a cellulose or amylose-based column, which are known to be effective for triazole enantioseparation.[12] A Chiralpak or Chiral ART column is a good starting point.[2][4]
2. Mobile Phase Optimization:
-
Chiral separations are highly dependent on the mobile phase.
-
Reversed-Phase Mode: A mixture of an aqueous buffer (e.g., 10 mM ammonium bicarbonate) and an organic modifier (e.g., acetonitrile or methanol) is often used.[2]
-
Normal-Phase/Polar Organic Mode: Isocratic elution with solvents like ethanol containing a small amount of an amine additive (e.g., 0.1% diethylamine) can also be effective.[4]
-
Systematically vary the mobile phase composition and column temperature to optimize the resolution between the enantiomers.[12]
3. Sample Preparation:
-
Dissolve the pharmaceutical formulation in a suitable solvent (e.g., methanol) to a known concentration.
-
Filter the solution through a 0.22 µm filter to remove excipients.
-
Dilute as necessary to fall within the calibration range.
4. HPLC-MS/MS Analysis:
-
Inject the prepared sample.
-
Monitor the specific MRM transitions for the triazole API. The enantiomers will have identical mass spectra but will be separated in time by the chiral column.
Part 3: Method Validation - Ensuring Trustworthiness
Once a method is developed, it must be validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for validation.[15][16]
Rationale & Causality: Validation provides documented evidence that the analytical procedure has suitable performance characteristics for the analysis of the target analyte(s).[17][18][19]
Table 3: Key Validation Parameters According to ICH Q2(R2) Guidelines
| Parameter | Purpose | Typical Acceptance Criteria for HPLC-MS/MS |
| Specificity | To ensure the signal is unequivocally from the analyte of interest, free from interference from matrix components, impurities, or degradation products.[15] | No interfering peaks at the retention time of the analyte in blank matrix samples. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and response over a defined range.[15][16] | Correlation coefficient (r²) ≥ 0.99. Calibration standards should bracket the expected sample concentrations. |
| Accuracy | To measure the closeness of the results to the true value. Assessed by spike-recovery experiments at multiple levels.[15] | Mean recovery typically within 80-120% (may vary by matrix and concentration). |
| Precision | To measure the degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day/analyst).[15] | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically determined as a signal-to-noise ratio (S/N) of 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with suitable precision and accuracy.[8] | Typically a S/N of 10, with accuracy and precision meeting acceptance criteria. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., column temperature, mobile phase pH). | No significant change in results when parameters are slightly varied. |
| Matrix Effect | To assess the ion suppression or enhancement caused by co-eluting matrix components. | Compare the response of an analyte in a post-extraction spiked sample to a pure solvent standard. |
References
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FAO AGRIS. (n.d.). Determination of 21 Triazole Fungicides in Fruits and Vegetables by Lipophilicity-matched Chromatographic Separation-Ultra Performance Liquid Chromatography-tandem Mass Spectrometry. [Link]
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Schermerhorn, P. G., Golden, P. E., Krynitsky, A. J., & Leimkuehler, W. M. (2005). Determination of 22 triazole compounds including parent fungicides and metabolites in apples, peaches, flour, and water by liquid chromatography/tandem mass spectrometry. Journal of AOAC International, 88(5), 1491-1502. [Link]
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Kukowski, K., Gysbers, B., Fisher, S., & Kubátová, A. (n.d.). Optimization of Electrospray Ionization for Liquid Chromatography Time-of-Flight Mass Spectrometry Analysis of Preservatives in Wood Leachate Matrix. UND Scholarly Commons. [Link]
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Sangamithra, R., Meyyanathan, S. N., & Babu, B. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science. [Link]
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ResearchGate. (n.d.). Optimization of the ESI and APCI experimental variables for the LC/MS determination of s-triazines, methylcarbamates, organophosphorous, benzimidazoles, carboxamide and phenylurea compounds in orange samples. [Link]
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Khalil, N. H. H., & Huat, T. G. (n.d.). Determination of Triazole Fungicides in Fruits and Vegetables by Liquid Chromatography-Mass Spectrometry (LC/MS). SciSpace. [Link]
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Wang, L., Zhang, F., & Liu, D. (2012). HPLC-MS/MS enantioseparation of triazole fungicides using polysaccharide-based stationary phases. Journal of Separation Science, 35(9), 1086-1093. [Link]
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ResearchGate. (2020). Validation of an analytical method for 1,2,4-triazole in soil using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and monitoring of propiconazole degradation in a batch study. [Link]
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Castro, J., Rodríguez-Gómez, R., & Cirelli, A. F. (2020). Validation of a methodology by LC-MS/MS for the determination of triazine, triazole and organophosphate pesticide residues. Microchemical Journal, 159, 105477. [Link]
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application of triazole derivatives as corrosion inhibitors for steel
An In-Depth Guide to the Application of Triazole Derivatives as Corrosion Inhibitors for Steel
For Researchers, Scientists, and Development Professionals
Introduction: Combating the Inevitable Degradation of Steel
The corrosion of steel and its alloys is a persistent and costly global issue, leading to significant economic losses and structural integrity concerns across numerous industries, from energy and transportation to construction.[1] Among the various strategies to mitigate this electrochemical process, the use of organic corrosion inhibitors is one of the most effective and economically viable approaches.[1][2][3] These inhibitors, when added in small quantities to a corrosive environment, adsorb onto the metal surface to form a protective barrier.
Triazole derivatives have emerged as a highly effective and versatile class of organic corrosion inhibitors for steel.[4][5] Characterized by a five-membered ring containing three nitrogen atoms, their molecular structure is uniquely suited for corrosion protection.[4] The lone pair electrons on the nitrogen atoms, coupled with the π-electrons within the aromatic ring system, facilitate strong adsorption onto the steel surface, effectively isolating it from the aggressive medium.[4][6] This guide provides a comprehensive overview of the mechanisms, synthesis, and evaluation protocols for triazole-based corrosion inhibitors, designed to equip researchers with the foundational knowledge and practical methodologies required for their application.
Mechanism of Corrosion Inhibition: The Protective Shield
The efficacy of triazole derivatives is rooted in their ability to adsorb onto the metal surface, a process governed by the inhibitor's electronic structure, the nature of the metal, and the corrosive environment.[7] This adsorption creates a protective film that acts as a barrier to both anodic (metal dissolution) and cathodic (hydrogen evolution) corrosion reactions. The interaction can be broadly classified into two types:
-
Physisorption: This involves electrostatic or van der Waals forces between the charged metal surface and the inhibitor molecules.
-
Chemisorption: This is a stronger interaction involving the sharing of electrons or coordinate bond formation between the heteroatoms (N, S, O) and π-electrons of the triazole ring and the vacant d-orbitals of the iron atoms on the steel surface.[8][9]
Often, the adsorption process is a combination of both physisorption and chemisorption.[6][10] The presence of multiple nitrogen atoms, and often sulfur or oxygen in substituted derivatives, provides numerous active centers for strong chemical bonding to the steel surface, resulting in a stable and dense protective layer.[1][11][12] This film displaces water molecules and aggressive ions (like Cl⁻) from the surface, thereby inhibiting the corrosion process.[13] Depending on their influence on the electrochemical reactions, triazoles can act as anodic, cathodic, or, most commonly, mixed-type inhibitors.[4][12][14]
Caption: Corrosion inhibition mechanism of triazole derivatives on a steel surface.
Synthesis of Triazole Derivatives: Building the Inhibitor
The versatility of triazole chemistry allows for the synthesis of a vast array of derivatives with tailored properties. One of the most efficient and widely used methods for preparing 1,4-disubstituted-1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3][6][15][16] This reaction is known for its high yields, mild reaction conditions, and regioselectivity.[3][15]
General Synthesis Protocol for 1,4-Disubstituted-1,2,3-triazoles via CuAAC
This protocol outlines a general procedure for synthesizing a triazole derivative, which can be adapted based on the specific starting materials.
Materials and Equipment:
-
Organic azide (starting material 1)
-
Terminal alkyne (starting material 2)
-
Solvent (e.g., a mixture of tert-butanol and water)[15]
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate or Ascorbic acid (reducing agent)[15]
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plate for reaction monitoring
Protocol:
-
Reactant Dissolution: In the reaction vessel, dissolve the organic azide and the terminal alkyne in the chosen solvent system (e.g., t-BuOH/H₂O).[4][15]
-
Catalyst Preparation: In a separate container, prepare an aqueous solution of copper(II) sulfate pentahydrate and sodium ascorbate. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.
-
Initiation of Reaction: Add the catalyst solution to the mixture of azide and alkyne.[4]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction time can range from a few hours to overnight.[4] Monitor the progress of the reaction periodically using TLC to check for the consumption of starting materials and the formation of the product.
-
Product Isolation: Once the reaction is complete, the product often precipitates out of the solution. Isolate the solid product by filtration.[11][15]
-
Purification: Wash the collected solid with water and a suitable organic solvent (like cold ethanol or ether) to remove unreacted starting materials and residual catalyst.[11] The product can be further purified by recrystallization if necessary.
-
Characterization: Confirm the structure and purity of the synthesized triazole derivative using analytical techniques such as FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.[2]
Caption: Experimental workflow for the synthesis of triazole derivatives via CuAAC.
Evaluation of Corrosion Inhibition Performance
A multi-faceted approach combining gravimetric, electrochemical, and surface analysis techniques is essential for a thorough evaluation of an inhibitor's performance.
Quantitative Comparison of Inhibition Efficiency
The effectiveness of various triazole derivatives has been extensively documented. The following table summarizes representative data, highlighting the high efficiencies achievable.
| Triazole Derivative | Metal | Corrosive Medium | Concentration (M) | Inhibition Efficiency (%) - EIS | Inhibition Efficiency (%) - PDP | Reference |
| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | Carbon Steel | 1M HCl | 10⁻³ | 94.6 | 94.2 | [7][11] |
| 5-(2-(9H-fluoren-9-ylidene)hydrazineyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2) | Carbon Steel | 1M HCl | 10⁻³ | 91.8 | 91.5 | [7][11] |
| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate [Tria-CO2Et] | Mild Steel | 1.0 M HCl | 10⁻³ | 95.3 | - | [14][17] |
| 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide [Tria-CONHNH2] | Mild Steel | 1.0 M HCl | 10⁻³ | 95.0 | - | [14][17] |
| 1-Benzyl-4-phenyl-1H-1,2,3-triazole (BPT) | Mild Steel | 1M HCl | 5 x 10⁻⁴ | 93.7 | - | [6][7] |
| 1,2,3-Benzotriazole | Mild Steel | 0.1 N H₂SO₄ | - | - | 94.0 | [18] |
Note: The data in this table are compiled from various sources for illustrative purposes. Actual experimental values may vary based on specific conditions.[4][7]
Protocol 1: Gravimetric (Weight Loss) Method
This technique provides a direct and straightforward measurement of the corrosion rate by determining the mass loss of a steel sample over time.
Materials and Equipment:
-
Steel coupons (e.g., mild steel) of known dimensions and surface area
-
Abrasive/emery paper (various grades, e.g., 200 to 1200 grit)
-
Degreasing solvent (e.g., acetone)
-
Corrosive solution (e.g., 1M HCl) with and without various concentrations of the triazole inhibitor[2]
-
Thermostatic water bath
-
Analytical balance (±0.1 mg accuracy)
-
Glass beakers or corrosion cells with covers
-
Desiccator
Procedure:
-
Coupon Preparation: Mechanically polish the steel coupons with successive grades of emery paper to achieve a uniform, mirror-like surface.[4]
-
Rinse the coupons thoroughly with deionized water, degrease with acetone in an ultrasonic bath, wash again with deionized water, and finally dry completely in a desiccator or with a stream of warm air.[4]
-
Initial Weighing: Accurately weigh each prepared coupon using an analytical balance and record the initial weight (W_initial).[19]
-
Immersion: Immerse the weighed coupons in separate beakers containing the corrosive solutions (blank and inhibited solutions of different concentrations).[19] Ensure the coupons are fully submerged and do not touch each other or the beaker walls.
-
Exposure: Place the beakers in a thermostatic water bath at a constant temperature (e.g., 25°C) for a specified duration (e.g., 24 hours).[20]
-
Final Weighing: After the immersion period, carefully remove the coupons. Clean them with a suitable cleaning solution (e.g., using a soft brush in a solution containing HCl and a pickling inhibitor) to remove corrosion products, rinse with water and acetone, dry, and re-weigh to get the final weight (W_final).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final[19]
-
Corrosion Rate (CR): CR (mm/year) = (K × ΔW) / (A × T × D)
-
Where K is a constant (8.76 × 10⁴), ΔW is in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of steel in g/cm³.[19]
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.[19]
-
-
Protocol 2: Electrochemical Evaluation
Electrochemical methods provide rapid and detailed insights into the corrosion kinetics and the inhibitor's mode of action. A standard three-electrode cell is used, comprising the steel coupon as the working electrode (WE), a platinum or graphite rod as the counter electrode (CE), and a reference electrode (RE) such as a Saturated Calomel Electrode (SCE) or Ag/AgCl.[21]
A. Potentiodynamic Polarization (PDP)
This technique measures the current response of the working electrode to a controlled change in potential. It helps determine the corrosion current density (i_corr) and identifies whether the inhibitor is anodic, cathodic, or mixed-type.
Procedure:
-
Cell Assembly: Assemble the three-electrode cell with the prepared steel working electrode. Fill the cell with the test solution.
-
Stabilization: Immerse the electrodes and allow the system to stabilize for 30-60 minutes until a stable open-circuit potential (OCP) is reached.[8][19]
-
Polarization Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow, constant scan rate (e.g., 0.5 or 1 mV/s).[8][11]
-
Data Analysis: Plot the resulting logarithm of current density (log i) versus potential (E) to obtain a Tafel plot.
-
Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to their intersection point to determine the corrosion potential (E_corr) and corrosion current density (i_corr).[19]
-
Calculation of Inhibition Efficiency (IE%): IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] × 100
B. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface. It is particularly useful for studying the formation of the protective inhibitor film.
Procedure:
-
Setup and Stabilization: Use the same three-electrode setup as for PDP and allow the system to stabilize at its OCP.
-
Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).[11]
-
Data Analysis: The data is typically visualized as a Nyquist plot (Z_imaginary vs. Z_real). For a simple corrosion system, this plot shows a semicircle.
-
The diameter of the semicircle corresponds to the charge transfer resistance (R_ct). A larger R_ct value indicates a slower corrosion process and better inhibition.
-
The double-layer capacitance (C_dl) can also be determined. A decrease in C_dl upon adding the inhibitor suggests the displacement of water molecules by the inhibitor molecules at the steel surface.[13]
-
Calculation of Inhibition Efficiency (IE%): IE% = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] × 100
Caption: Workflow for the comprehensive evaluation of triazole corrosion inhibitors.
Theoretical and Surface Studies
To complement experimental findings, theoretical calculations and surface analysis techniques provide deeper mechanistic insights.
-
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to correlate the molecular structure of the inhibitor with its performance.[8][10][22] Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO) and Lowest Unoccupied Molecular Orbital (E_LUMO) help predict the inhibitor's ability to donate and accept electrons, which is crucial for chemisorption.[23]
-
Surface Analysis: Techniques like Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM)[6], and X-ray Photoelectron Spectroscopy (XPS)[24] are employed to visualize the steel surface. These methods can confirm the formation of a smooth, protective inhibitor film on the steel surface in contrast to the pitted and damaged surface of an uninhibited coupon.[25]
Factors Influencing Inhibition Efficiency
-
Inhibitor Concentration: Generally, inhibition efficiency increases with the concentration of the triazole derivative up to an optimal or critical concentration, after which it may plateau.[2][8][11] This is due to increased surface coverage as more inhibitor molecules become available for adsorption.
-
Temperature: The effect of temperature is complex. For physisorption, efficiency typically decreases with increasing temperature as the electrostatic bonds weaken.[26] For chemisorption, efficiency can remain stable or even increase up to a certain temperature.[17][25] Studying the temperature dependence helps in calculating thermodynamic parameters of adsorption and understanding the stability of the protective film.[10][17]
-
Molecular Structure: The specific substituents on the triazole ring significantly impact performance. Electron-donating groups can enhance the electron density on the molecule, promoting stronger adsorption and higher efficiency. The size and planarity of the molecule also affect its ability to cover the surface.
Conclusion
Triazole derivatives stand out as a premier class of corrosion inhibitors for steel, offering high efficiency, synthetic versatility, and the potential for environmentally friendly designs.[1][6][8] Their effectiveness lies in the unique chemical properties of the triazole ring, which facilitates the formation of a robust protective film on the metal surface through a combination of physical and chemical adsorption. A thorough evaluation, combining traditional weight loss methods with advanced electrochemical and surface analysis techniques, is crucial for understanding their mechanism and optimizing their application. Supported by theoretical calculations, research in this field continues to pave the way for the development of next-generation, high-performance corrosion inhibitors tailored for specific industrial needs.
References
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- Thin Benzotriazole Films for Inhibition of Carbon Steel Corrosion in Neutral Electrolytes.
- Quantum Chemical Studies on the Corrosion Inhibition of Mild Steel by Some Triazoles and Benzimidazole Derivatives in Acidic Medium - International Journal of Electrochemical Science.
- Investigating the corrosion inhibition performance of regioisomeric 1,2,3-triazole derivatives for mild steel in HCl: electrochemical and computational insights.
- Synthesis, characterization, efficiency evaluation of some novel triazole derivatives as acid corrosion inhibitors.
- Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl - PMC.
- Adsorption and corrosion inhibition behaviour of new theophylline–triazole-based derivatives for steel in acidic medium - Royal Society Publishing.
- Corrosion Inhibition of Metal Surfaces Mediated by 1,2,3-Triazoles - Encyclopedia.pub.
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Synthesis and Antibacterial Evaluation of Triazole-Chalcone Hybrids: A Detailed Guide for Researchers
The rise of antibiotic resistance necessitates the urgent development of novel antimicrobial agents.[1] Hybrid molecules, integrating two or more pharmacophores, have emerged as a promising strategy to combat this global threat.[2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and antibacterial evaluation of a compelling class of these hybrids: triazole-chalcones. By combining the structural features of 1,2,3-triazoles and chalcones, researchers can explore a rich chemical space with the potential for potent and broad-spectrum antibacterial activity.[4][5]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to explain the underlying scientific principles and rationale behind the experimental choices, ensuring a thorough understanding of the entire workflow.
The Scientific Rationale: Why Triazole-Chalcone Hybrids?
The design of these hybrid molecules is rooted in the established biological activities of their constituent parts.
-
Chalcones: These α,β-unsaturated ketones are precursors to flavonoids and exhibit a wide range of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.[4] The reactivity of the enone system is crucial for their biological effects.[3]
-
1,2,3-Triazoles: This heterocyclic moiety is a well-known pharmacophore that enhances the therapeutic potential of a molecule.[6] It is metabolically stable, capable of hydrogen bonding, and can improve the pharmacokinetic profile of a compound.[1][3] The triazole ring often acts as a rigid linker, orienting the pharmacophoric groups in a way that optimizes their interaction with biological targets.[7]
By covalently linking these two pharmacophores, we aim to create a synergistic effect, resulting in hybrid compounds with enhanced antibacterial potency and potentially novel mechanisms of action.[8]
Synthesis of Triazole-Chalcone Hybrids: A Step-by-Step Approach
The synthesis of triazole-chalcone hybrids typically involves a multi-step process. A common and efficient strategy is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2][9] This reaction is highly specific, efficient, and proceeds under mild conditions.
The general synthetic workflow can be visualized as follows:
Caption: General workflow for the synthesis of triazole-chalcone hybrids.
Protocol 1: Synthesis of Chalcone Intermediates
This protocol describes the synthesis of chalcones via the Claisen-Schmidt condensation of an appropriately substituted acetophenone and benzaldehyde.
Materials:
-
Substituted acetophenone (1.0 eq)
-
Substituted benzaldehyde (1.0 eq)
-
Ethanol
-
Aqueous solution of a base (e.g., KOH or NaOH)
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve the substituted acetophenone and substituted benzaldehyde in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath with constant stirring.
-
Slowly add the aqueous base solution dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
The precipitated solid (the chalcone) is then filtered, washed with cold water until neutral, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Causality: The base deprotonates the α-carbon of the acetophenone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The subsequent dehydration yields the α,β-unsaturated ketone system characteristic of chalcones.
Protocol 2: Synthesis of Triazole-Chalcone Hybrids via Click Chemistry
This protocol details the Cu(I)-catalyzed cycloaddition of a propargylated chalcone with a substituted benzyl azide.
Prerequisites:
-
Synthesis of propargylated chalcone: This is typically achieved by reacting the chalcone (containing a hydroxyl group) with propargyl bromide in the presence of a base like K2CO3.
-
Synthesis of substituted benzyl azide: This can be prepared from the corresponding benzyl halide and sodium azide.
Materials:
-
Propargylated chalcone (1.0 eq)
-
Substituted benzyl azide (1.0 eq)
-
Solvent (e.g., a mixture of t-butanol and water)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O) (catalytic amount)
-
Sodium ascorbate (catalytic amount)
-
Stirring apparatus
Procedure:
-
Dissolve the propargylated chalcone and the substituted benzyl azide in the chosen solvent system in a reaction flask.
-
To this solution, add an aqueous solution of copper(II) sulfate pentahydrate followed by an aqueous solution of sodium ascorbate.
-
Stir the reaction mixture at room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure triazole-chalcone hybrid.
Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species. The Cu(I) then catalyzes the [3+2] cycloaddition between the terminal alkyne of the chalcone and the azide to selectively form the 1,4-disubstituted 1,2,3-triazole ring.[9]
Structural Characterization of Synthesized Hybrids
The synthesized compounds must be rigorously characterized to confirm their structure and purity. Standard spectroscopic techniques are employed for this purpose.
| Technique | Purpose | Expected Observations for Triazole-Chalcone Hybrids |
| FT-IR | To identify functional groups. | Characteristic peaks for C=O (chalcone), C=C (alkene and aromatic), and the triazole ring.[8][10] |
| ¹H NMR | To determine the number and types of protons. | Signals for aromatic protons, vinylic protons of the chalcone moiety (with a characteristic coupling constant for the trans configuration), and a singlet for the triazole proton.[1][10] |
| ¹³C NMR | To determine the number and types of carbon atoms. | Signals for carbonyl carbon, vinylic carbons, aromatic carbons, and carbons of the triazole ring.[1] |
| Mass Spectrometry (MS) | To determine the molecular weight. | The molecular ion peak corresponding to the calculated mass of the hybrid molecule.[1][4] |
Antibacterial Evaluation: Assessing the Potency
The in vitro antibacterial activity of the synthesized triazole-chalcone hybrids is a critical step in evaluating their potential as therapeutic agents. Standard methods are used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).[11][12][13]
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13] The broth microdilution method is a commonly used and reliable technique.[14]
Materials:
-
Synthesized triazole-chalcone hybrids
-
Bacterial strains (e.g., Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standard antibiotic (positive control, e.g., Ciprofloxacin)
-
DMSO (for dissolving compounds)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well (except for the sterility control) with the bacterial suspension.
-
Include a positive control (standard antibiotic) and a negative control (MHB with DMSO).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial bacterial inoculum.
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells showing no visible growth.
-
Spot-inoculate these aliquots onto Mueller-Hinton Agar (MHA) plates.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.
Interpreting the Results and Structure-Activity Relationship (SAR)
The antibacterial activity data, typically presented as MIC values, allows for a comparative analysis of the synthesized compounds.
Example Data Table:
| Compound | Substituent on Chalcone Ring A | Substituent on Triazole Ring B | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 1a | 4-Cl | 4-F | 16 | 32 |
| 1b | 4-OCH₃ | 4-F | 32 | 64 |
| 1c | 4-Cl | 4-NO₂ | 8 | 16 |
| Ciprofloxacin | - | - | 1 | 0.5 |
From such data, a Structure-Activity Relationship (SAR) can be established. For instance, in the hypothetical data above, the presence of an electron-withdrawing group like nitro (1c) on the triazole's phenyl ring appears to enhance antibacterial activity compared to a fluorine substituent (1a). Similarly, a chloro group on the chalcone ring (1a) seems more favorable than a methoxy group (1b). These insights are crucial for guiding the design of more potent analogs. The electronic properties and lipophilicity of the substituents on the phenyl rings significantly influence the anticancer activity.[3][6]
Potential Mechanisms of Action
While the exact mechanism of action can vary, triazole-chalcone hybrids may exert their antibacterial effects through several pathways. The α,β-unsaturated carbonyl system of the chalcone moiety is a Michael acceptor and can react with nucleophilic residues (e.g., cysteine) in essential bacterial enzymes or proteins, leading to their inactivation. The triazole ring can facilitate binding to the target site through hydrogen bonding and other interactions.[1] Some studies suggest that these hybrids can also inhibit bacterial efflux pumps or biofilm formation.[1]
Caption: Potential mechanisms of antibacterial action for triazole-chalcone hybrids.
Conclusion and Future Directions
Triazole-chalcone hybrids represent a promising class of compounds in the quest for new antibacterial agents. The synthetic accessibility and the potential for structural diversification make them an attractive scaffold for medicinal chemists. Future research should focus on expanding the chemical library to establish more comprehensive SARs, elucidating the precise molecular targets, and evaluating the in vivo efficacy and toxicity of the most potent compounds. The detailed protocols and scientific rationale provided in this guide offer a solid foundation for researchers to embark on the synthesis and evaluation of these promising hybrid molecules.
References
-
Green Synthesis, characterization of novel 1,2,3-triazole-chalcone hybrids and evaluation of their antibacterial, antifungal and - Scholars Research Library. Available at: [Link]
-
New Chalcone–Triazole Hybrids with Promising Antimicrobial Activity in Multidrug Resistance Strains - PMC. Available at: [Link]
-
Antimicrobial Study of Novel Triazoles Synthesized from Chalcones. Available at: [Link]
-
A comprehensive review on in-vitro methods for anti- microbial activity. Available at: [Link]
-
Synthesis of novel anticancer coumarin-triazole-chalcone hybrids as potential AKT inhibitors - Semantic Scholar. Available at: [Link]
-
Design, synthesis, and antiproliferative activity of new indole/1,2,4-triazole/chalcone hybrids as EGFR and/or c-MET inhibitors - PubMed. Available at: [Link]
-
Synthesis, Characterization and Antibacterial Activity of Some New of Novel 1,2,3-Triazole-Chalcone Derivatives from N-Acetyl-5H-Dibenzo [b,f] Azepine-5-Carboxamide - Semantic Scholar. Available at: [Link]
-
1,2,3-Triazole-Chalcone hybrids: Synthesis, in vitro cytotoxic activity and mechanistic investigation of apoptosis induction in multiple myeloma RPMI-8226 - PubMed. Available at: [Link]
-
Triazole‑chalcones: Lack of Antibacterial, Anti‑candida, and Anti‑dengue Virus Activities - Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Therapeutic potential of chalcone-1,2,3-triazole hybrids as anti-tumour agents: a systematic review and SAR studies: Future Medicinal Chemistry. Available at: [Link]
-
Synthesis, Molecular Docking, and Evaluation of Triazole and Chalcone Conjugate As Antitubercular Agent - Semantic Scholar. Available at: [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. Available at: [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review - PMC - NIH. Available at: [Link]
-
Therapeutic potential of chalcone-1,2,3-triazole hybrids as anti-tumour agents: a systematic review and SAR studies - PubMed. Available at: [Link]
-
Unveiling the ion sensing capabailities of 'click' derived chalcone-tailored 1,2,3-triazolic isomers for Pb(ii) and Cu(ii) ions: DFT analysis - PMC. Available at: [Link]
-
Ultrasound-Assisted Synthesis of Substituted Chalcone-Linked 1,2,3-Triazole Derivatives as Antiproliferative Agents: In Vitro Antitumor Activity and Molecular Docking Studies - MDPI. Available at: [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review - ResearchGate. Available at: [Link]
-
In vitro antimicrobial screening: Significance and symbolism. Available at: [Link]
-
New coumarin–chalcone–triazole hybrids as promising anti-diabetic agents: from molecular design to in vivo validation - RSC Publishing. Available at: [Link]
Sources
- 1. New Chalcone–Triazole Hybrids with Promising Antimicrobial Activity in Multidrug Resistance Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Antimicrobial Study of Novel Triazoles Synthesized from Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 6. Therapeutic potential of chalcone-1,2,3-triazole hybrids as anti-tumour agents: a systematic review and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New coumarin–chalcone–triazole hybrids as promising anti-diabetic agents: from molecular design to in vivo validation - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07254A [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Unveiling the ion sensing capabailities of ‘click’ derived chalcone-tailored 1,2,3-triazolic isomers for Pb(ii) and Cu(ii) ions: DFT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Advanced Application Note: Microwave-Assisted Synthesis of 1,4-Disubstituted 1,2,3-Triazole Derivatives
Executive Summary & Mechanistic Rationale
The 1,2,3-triazole moiety is a privileged pharmacophore in drug discovery, prized for its metabolic stability, strong dipole moment, and capacity to act as a rigid bioisostere for amide bonds[1][2]. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)—the quintessential "click" reaction—remains the most robust methodology for synthesizing 1,4-disubstituted 1,2,3-triazoles[1][3].
While conventional thermal heating is effective, it relies on slow thermal conduction, which frequently leads to localized overheating, prolonged reaction times, and the promotion of side reactions such as the oxidative Glaser coupling of alkynes[1]. Microwave-Assisted Organic Synthesis (MAOS) fundamentally alters this thermodynamic landscape. By utilizing dielectric heating, microwave energy directly couples with the molecular dipoles of the solvent and reagents[4]. This causality results in instantaneous, volumetric heating that drastically lowers the activation energy barrier, accelerating the Cu(I) catalytic cycle while suppressing thermal degradation pathways[3].
Comparative Performance Data
The transition from conventional thermal heating to microwave irradiation provides quantifiable improvements in reaction efficiency, safety, and product purity. The following table summarizes the kinetic and yield advantages observed across diverse substrate scopes[1][3][5].
| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Synthesis (MAOS) | Mechanistic Advantage / Causality |
| Reaction Time | 12 – 24 hours | 5 – 20 minutes | Direct dielectric heating accelerates the rate-limiting metallacycle formation. |
| Typical Yield | 60% – 85% | 85% – >99% | Rapid kinetics outcompete side-product formation (e.g., alkyne homocoupling). |
| Temperature | Reflux (Solvent-dependent) | 80°C – 120°C (Pressurized) | Sealed microwave vials allow safe heating above the solvent's atmospheric boiling point. |
| Purity (Crude) | Moderate (requires chromatography) | High (often isolable via precipitation) | Uniform volumetric heating prevents localized thermal degradation of sensitive azides. |
Workflow Visualization
Workflow for microwave-assisted copper-catalyzed azide-alkyne cycloaddition.
Standardized Experimental Protocol: MA-CuAAC
This protocol is designed as a self-validating system . At each critical juncture, physical or chemical indicators confirm that the reaction is proceeding along the correct mechanistic pathway, ensuring high fidelity and reproducibility[1][4].
Materials & Reagents
-
Terminal alkyne (1.0 mmol)
-
Organic azide (1.0 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)
-
Sodium ascorbate (0.1 mmol, 10 mol%)
-
Solvent: tert-Butanol / Water (1:1 v/v, 3.0 mL)
Step-by-Step Methodology
Step 1: Reaction Assembly & Solvent Rationale In a 10 mL heavy-walled microwave reaction vial equipped with a magnetic stir bar, combine the terminal alkyne and organic azide. Add 3.0 mL of the t-BuOH/H₂O (1:1) solvent mixture.
-
Causality: The biphasic/protic nature of this specific solvent system is critical. Water solubilizes the inorganic catalysts, while t-BuOH solubilizes the organic substrates. Furthermore, the protic environment stabilizes the intermediate copper-acetylide complex and facilitates rapid proton transfer during the final demetalation step[3].
Step 2: Catalyst Generation & State Validation Add CuSO₄·5H₂O followed immediately by sodium ascorbate.
-
Validation Checkpoint: Upon addition of sodium ascorbate, the solution must rapidly transition from a pale blue (indicating Cu²⁺) to a pale yellow or colorless suspension. This colorimetric shift self-validates the in-situ reduction of Cu(II) to the catalytically active Cu(I) species. If the solution remains blue, the catalytic cycle cannot initiate; additional ascorbate must be added[5].
Step 3: Microwave Irradiation Securely seal the vial with a Teflon-lined crimp cap or snap-cap. Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Program the reactor to 100°C for 10 minutes with dynamic power modulation.
-
Validation Checkpoint: Monitor the real-time pressure curve on the instrument interface. A smooth plateau indicates stable cycloaddition. A sudden, sharp pressure spike indicates thermal decomposition of the azide; if this occurs, the run must be aborted to prevent vessel rupture[1].
Step 4: In-Process Monitoring After cooling to room temperature (via compressed air cooling in the reactor), extract a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.
-
Validation Checkpoint: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows total consumption of the alkyne mass and the appearance of the [M+H]⁺ peak corresponding to the target triazole.
Step 5: Work-up and Copper Scavenging Pour the reaction mixture into 15 mL of ice-cold water. To prevent heavy-metal contamination in downstream biological assays, add 1 mL of 0.1 M EDTA solution or aqueous ammonia.
-
Validation Checkpoint: The aqueous layer will turn deep blue as the EDTA/ammonia chelates residual copper. The 1,2,3-triazole derivative, which is typically highly crystalline, will precipitate out of the solution[1]. Isolate the pure product via vacuum filtration and wash with cold water.
Advanced Protocol: One-Pot Tandem Azidation-Cycloaddition
Isolating low-molecular-weight organic azides presents a severe explosion hazard. To circumvent this, a microwave-assisted one-pot tandem protocol can be utilized, generating the azide in situ[5][6].
Methodology:
-
In-Situ Diazotization: In a microwave vial, dissolve an aniline derivative (1.0 mmol) in acetonitrile. Add tert-butyl nitrite (t-BuONO, 1.5 mmol) and azidotrimethylsilane (TMSN₃, 1.2 mmol). Stir at room temperature for 10 minutes to form the aryl azide in situ[5].
-
Tandem Click: To the same vial, add the terminal alkyne (1.0 mmol), CuSO₄ (5 mol%), sodium ascorbate (10 mol%), and 1 mL of water.
-
Irradiation: Seal and irradiate at 80°C for 15 minutes.
-
Causality: Microwave heating dramatically accelerates the subsequent cycloaddition, consuming the hazardous azide intermediate as rapidly as it becomes available, thereby keeping the steady-state concentration of the explosive intermediate near zero[5][6].
Biological Context: Target Modulation
1,2,3-triazoles synthesized via these protocols are frequently deployed as enzyme inhibitors. For example, in antifungal drug development, triazole derivatives competitively bind to the heme iron of Cytochrome P450 14α-demethylase (CYP51), halting the biosynthesis of ergosterol and arresting fungal cell growth[2].
Illustrative target modulation pathway by a 1,2,3-triazole derivative.
References
-
Microwave Enhancement of a 'One-Pot' Tandem Azidation-'Click' Cycloaddition of Anilines Source: Synlett (Organic-Chemistry.org) URL:[Link]
-
1,2,3-Triazole-Functionalized Polysulfone Synthesis through Microwave-Assisted Copper-Catalyzed Click Chemistry Source: ACS Applied Materials & Interfaces URL:[Link]
-
Click Chemistry Under Microwave or Ultrasound Irradiation Source: IRIS-AperTO (Università di Torino) URL:[Link]
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods Source: PMC (National Institutes of Health) URL:[Link]
-
One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation Source: PMC (National Institutes of Health) URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unito.it [iris.unito.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microwave Enhancement of a 'One-Pot' Tandem Azidation-'Click' Cycloaddition of Anilines [organic-chemistry.org]
- 6. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]
improving the yield of 2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol synthesis
Welcome to the Technical Support Center for CuAAC Synthesis . This guide is designed for researchers and drug development professionals optimizing the synthesis of 2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click reaction.
This document synthesizes field-proven insights to help you troubleshoot low yields, understand the causality behind catalyst failure, and implement a self-validating experimental protocol.
Mechanistic Grounding: The CuAAC Catalytic Cycle
To troubleshoot effectively, you must understand the redox vulnerabilities of the catalyst. The enormous rate acceleration of the CuAAC reaction relies entirely on maintaining the copper catalyst in the +1 oxidation state 1. If Cu(I) oxidizes to Cu(II), the catalytic cycle instantly breaks down.
CuAAC catalytic cycle highlighting the critical Cu(I) regeneration step.
Troubleshooting Guide & FAQs
Q: My reaction stalls at 50-60% conversion, and the solution has developed a green/blue tint. What is happening? A: A blue or green tint is a definitive visual indicator of Cu(II) accumulation. The active Cu(I) species is highly susceptible to oxidation by dissolved atmospheric oxygen. When Cu(I) oxidizes to Cu(II), the catalytic cycle halts. Solution: Ensure you are using a slight excess of freshly prepared sodium ascorbate (typically 0.1–0.2 eq) and degas your solvents prior to the reaction 2. Even with excess ascorbate present, capping the reaction to minimize oxygen exposure is critical to prevent the continuous generation of reactive oxygen species that deplete your reductant 3.
Q: I am observing a significant amount of a byproduct instead of my target triazole. What is it, and how do I prevent it? A: You are likely observing the Glaser coupling byproduct (oxidative homocoupling of but-3-yn-1-ol). This side reaction is catalyzed by Cu(II) in the presence of oxygen. Solution: Maintaining a strictly anaerobic environment and ensuring a sufficient concentration of active Cu(I) via stabilizing ligands (such as TBTA) will suppress this pathway. The addition of a slight excess of sodium ascorbate prevents the formation of these oxidative homocoupling products 1.
Q: 4-chlorobenzyl azide is highly hydrophobic, but but-3-yn-1-ol is hydrophilic. What is the optimal solvent system to ensure both react efficiently? A: Running this reaction in pure water leads to phase separation, trapping the azide in micellar droplets and drastically reducing the reaction rate. Solution: A co-solvent system is required. A 1:1 (v/v) mixture of tert-butanol and water (t-BuOH/H2O) is the gold standard for this specific polarity mismatch, providing a homogeneous reaction medium that maximizes contact between the catalyst and both substrates 4.
Diagnostic Workflow
Diagnostic workflow for resolving low yields in CuAAC syntheses.
Quantitative Optimization Data
The following table summarizes the causality of solvent, ligand, and atmospheric conditions on the final yield of 2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol. Notice how the addition of a ligand and degassing (Entry 4) drastically improves yield by preventing catalyst deactivation, even at a lower catalyst loading.
| Entry | Solvent System | Catalyst (CuSO₄) | Ligand (TBTA) | NaAsc (eq) | Atmosphere | Conversion (%) | Visual Indicator |
| 1 | H₂O | 5 mol% | None | 0.1 | Air | < 20% | Biphasic, stalled |
| 2 | t-BuOH/H₂O (1:1) | 5 mol% | None | 0.1 | Air | 45% | Blue tint (Cu(II) present) |
| 3 | t-BuOH/H₂O (1:1) | 5 mol% | 5 mol% | 0.2 | Sealed | 85% | Colorless, clean |
| 4 | t-BuOH/H₂O (1:1) | 1 mol% | 1 mol% | 0.2 | Degassed N₂ | > 98% | Colorless, optimal |
Self-Validating Experimental Protocol
This protocol utilizes built-in visual markers to validate the redox state of the catalyst and phase homogeneity in real-time.
Step 1: Substrate Solubilization
-
Add 4-chlorobenzyl azide (1.0 mmol, 167 mg) and but-3-yn-1-ol (1.1 mmol, 77 mg) to a round-bottom flask.
-
Add 5 mL of tert-butanol (t-BuOH). Stir until completely dissolved.
-
Validation Check: The solution must be completely clear. Any cloudiness indicates poor azide solubility, which will throttle reaction kinetics.
Step 2: Catalyst Complexation
-
In a separate vial, dissolve CuSO₄·5H₂O (0.01 mmol, 1 mol%) and TBTA ligand (0.01 mmol, 1 mol%) in 4 mL of distilled H₂O and 1 mL of t-BuOH.
-
Validation Check: The mixture will exhibit a pale blue color, visually confirming the formation of the Cu(II)-TBTA pre-catalyst complex.
Step 3: In Situ Reduction (Initiation)
-
Prepare a fresh solution of sodium ascorbate (0.20 mmol, 20 mol%) in 1 mL of H₂O.
-
Add the ascorbate solution to the catalyst vial, then immediately transfer the entire catalyst mixture to the substrate flask.
-
Validation Check: The blue color must immediately discharge to a colorless or very pale yellow solution. This is the critical visual confirmation that Cu(II) has been successfully reduced to the catalytically active Cu(I) state.
Step 4: Reaction Monitoring
-
Cap the flask tightly (or place under N₂) and stir vigorously at room temperature for 2–4 hours.
-
Validation Check: Monitor via TLC (Hexanes/Ethyl Acetate 6:4). The UV-active starting material (4-chlorobenzyl azide, R_f ~0.7) should disappear, replaced by a highly polar, UV-active product spot (R_f ~0.2).
Step 5: Sequestration Workup
-
Dilute the reaction mixture with 15 mL of Ethyl Acetate and 10 mL of 0.1 M aqueous EDTA solution.
-
Stir vigorously for 10 minutes, then transfer to a separatory funnel.
-
Validation Check: The aqueous layer will turn deep blue as EDTA sequesters the copper ions, leaving the organic layer completely colorless.
-
Separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure to yield the pure triazole product.
References
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: PMC (NIH) URL:[Link]
-
Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL:[Link]
-
Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study Source: MDPI URL:[Link]
Sources
Technical Support Center: Copper Catalyst Removal from CuAAC Triazole Products
Welcome to the Technical Support Center. As drug development increasingly relies on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the efficient removal of residual copper from the resulting 1,4-disubstituted-1,2,3-triazoles has become a critical operational bottleneck.
This guide provides researchers and application scientists with field-proven, self-validating protocols and troubleshooting strategies to ensure your click chemistry products meet stringent regulatory purity standards.
The Copper Coordination Challenge & Regulatory Limits
The fundamental challenge in CuAAC purification lies in the product itself. The newly formed 1,2,3-triazole ring is a potent multidentate ligand. It strongly coordinates with the residual copper catalyst, forming highly stable, colored (blue/green) multimeric complexes that trap the metal within the product matrix. If left unpurified, residual copper can cause catalytic degradation of the drug substance, interfere with biological assays, and result in regulatory rejection.
According to the ICH Q3D(R2) and USP <232> guidelines , Copper is classified as a Class 3 elemental impurity . Because it lacks therapeutic benefit and exhibits toxicity at high systemic levels, its Permitted Daily Exposure (PDE) must be strictly controlled in pharmaceutical formulations .
Table 1: ICH Q3D(R2) Permitted Daily Exposure (PDE) Limits for Copper
| Route of Administration | PDE Limit (µ g/day ) | Toxicity Classification |
| Oral | 3000 | Class 3 |
| Parenteral | 300 | Class 3 |
| Inhalation | 30 | Class 3 |
Decision Matrix & Experimental Workflows
Selecting the correct purification strategy is entirely dependent on the solubility profile of your triazole product. Attempting liquid-liquid extraction on a water-soluble peptide, for instance, will result in catastrophic yield loss.
Decision workflow for selecting a copper removal strategy based on product solubility.
Table 2: Comparative Efficiency of Copper Removal Techniques
| Purification Method | Typical Residual Cu | Product Recovery | Mechanism of Action |
| Aqueous EDTA Wash | < 50 ppm | > 90% | Hexadentate chelation into aqueous phase |
| Thiourea Scavenger | < 10 ppm | > 95% | Solid-phase soft-ligand coordination |
| NTA-Silica Gel | ~ 0.2 - 0.8 mg/L | 96 - 99% | Solid-phase chelation |
Validated Purification Protocols
Protocol A: Liquid-Liquid Extraction (EDTA Wash) for Organic-Soluble Triazoles
Causality: EDTA forms a highly stable, water-soluble hexadentate chelate complex with Cu(II). Adjusting the EDTA solution to pH 8 is critical; at this pH, the four carboxylic acid groups of EDTA are fully deprotonated, maximizing their nucleophilicity to thermodynamically outcompete the triazole nitrogen atoms for the copper center . Self-Validation: The aqueous layer acts as a built-in visual indicator. A transition from blue/green to completely colorless in subsequent washes confirms the depletion of copper from the organic phase.
-
Dilution: Dilute the completed CuAAC reaction mixture with an immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
First Extraction: Transfer to a separatory funnel and add an equal volume of 0.5 M EDTA disodium salt solution (pH adjusted to 8.0 with NaOH).
-
Phase Separation: Shake vigorously for 1-2 minutes to maximize interfacial mass transfer. Allow the layers to separate. The aqueous layer will turn blue or green, indicating successful Cu-EDTA complexation. Drain the aqueous layer.
-
Iterative Washing: Repeat the EDTA wash 2-3 times until the aqueous layer remains completely colorless.
-
Aqueous Residue Removal: Wash the organic layer once with brine (saturated aqueous NaCl) to remove residual water and EDTA.
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Solid-Phase Scavenging for Polar/Water-Soluble Triazoles
Causality: Polar triazoles partition into the aqueous phase, making liquid-liquid extraction unviable. Scavenger resins functionalized with thiourea exploit Hard-Soft Acid-Base (HSAB) theory. The soft sulfur atom in thiourea has a profound affinity for soft Cu(I) and borderline Cu(II) ions, irreversibly binding them to the insoluble silica matrix while leaving the unbound triazole in solution . Self-Validation: Post-filtration, the absence of color in the filtrate and a clean baseline in ¹H NMR (absence of paramagnetic line broadening caused by Cu²⁺) validates the removal of the metal.
-
Preparation: Evaporate the crude reaction solvent and redissolve the triazole product in a suitable polar solvent (e.g., THF, DMF, or Methanol).
-
Scavenger Addition: Add 3 to 5 molar equivalents of a thiourea-functionalized silica scavenger (e.g., SiliaMetS® Thiourea or QuadraPure) relative to the initial copper catalyst load.
-
Incubation: Stir the suspension vigorously at room temperature (or up to 40°C for sterically hindered complexes) for 2 to 18 hours.
-
Filtration: Filter the mixture through a pad of Celite or a fine fritted funnel to remove the copper-loaded resin.
-
Recovery: Wash the collected resin with a small volume of the reaction solvent to desorb any loosely bound triazole product. Combine the filtrates and concentrate.
Protocol C: Dialysis for Macromolecules (Bioconjugates & Polymers)
Causality: Macromolecules cannot be purified by standard extraction or silica chromatography without risking denaturation or irreversible column binding. Dialysis leverages size exclusion. The addition of EDTA to the dialysis buffer breaks the Cu-triazole coordination, forming a low-molecular-weight Cu-EDTA complex that freely diffuses through the semi-permeable membrane . Self-Validation: A final buffer exchange without EDTA ensures the product is free of both the metal and the chelator, validated by downstream UV-Vis (absence of d-d transition bands at ~600-800 nm).
-
Sample Loading: Transfer the bioconjugate reaction mixture into dialysis tubing with an appropriate Molecular Weight Cut-Off (MWCO) that retains the macromolecule.
-
Primary Dialysis: Submerge the tubing in a dialysis buffer (e.g., PBS) containing 10 mM EDTA (volume ≥ 200x the sample volume). Stir gently at 4°C for 2-4 hours.
-
Buffer Exchange 1: Replace with fresh EDTA-containing buffer and dialyze for an additional 2-4 hours.
-
Buffer Exchange 2 (Clearance): Transfer the tubing to a fresh buffer without EDTA and dialyze overnight at 4°C to clear the chelator.
-
Final Polish: Perform one last buffer exchange (no EDTA) for 2 hours, then recover the purified biomolecule.
Troubleshooting & FAQs
Q1: Why is my triazole product still persistently green or blue after an EDTA wash? A1: A persistent green/blue hue indicates strong residual copper contamination. This occurs when the newly synthesized triazole (often in combination with adjacent heteroatoms in your molecule) forms a chelate that is thermodynamically more stable than the Cu-EDTA complex. Solution: Switch to a solid-phase scavenger with a higher affinity (e.g., thiourea resins) or perform an aqueous ammonia wash. Ammonia forms a highly stable, deep-blue [Cu(NH3)4]2+ complex that can forcefully strip copper from stubborn triazoles.
Q2: I am losing my product during the aqueous EDTA wash. How do I prevent this? A2: Your triazole product likely has high polarity and is partitioning into the aqueous phase alongside the Cu-EDTA complex. Solution: Abandon liquid-liquid extraction. Instead, evaporate the reaction solvent, redissolve the crude mixture in a polar organic solvent (like Methanol or THF), and use a solid-phase scavenger (Protocol B) or filter through a plug of NTA-silica gel.
Q3: Does the oxidation state of the copper catalyst (Cu(I) vs Cu(II)) affect the choice of scavenger? A3: Absolutely. CuAAC relies on active Cu(I), but it easily oxidizes to Cu(II) during aerobic workup. Soft ligands like thiourea are exceptionally efficient at scavenging Cu(I). If your mixture has oxidized heavily to Cu(II) (indicated by a strong blue color rather than green/brown), amine-based scavengers or EDTA (which prefers the harder Cu(II) ion) will be more effective. Adding a mild reducing agent (like sodium ascorbate) before scavenging can reduce Cu(II) back to Cu(I), instantly enhancing thiourea efficiency.
References
-
International Council for Harmonisation (ICH). "Guideline for Elemental Impurities Q3D(R2)." ICH.org. URL:[Link]
-
Labcorp. "Elemental impurities per USP and ICH Q3D guidelines." Labcorp.com. URL:[Link]
-
ACS Macro Letters. "Cleaning the Click: A Simple Electrochemical Avenue for Copper Removal from Strongly Coordinating Macromolecules." ACS.org. URL:[Link]
optimizing reaction conditions for CuAAC with electron-withdrawing groups
Welcome to the Technical Support Center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While CuAAC is celebrated for its bioorthogonality and reliability, introducing Electron-Withdrawing Groups (EWGs) onto either the alkyne or azide fundamentally alters the reaction kinetics and intermediate stability.
This guide is designed for drug development professionals and researchers to troubleshoot side reactions, optimize catalytic cycles, and implement self-validating protocols when working with electron-deficient substrates.
Part 1: Troubleshooting Guide & Mechanistic FAQs
When EWGs are introduced, they lower the pKa of the terminal alkyne Csp-H bond, which accelerates the turnover-limiting deprotonation step. However, this electronic activation opens the door to divergent degradation pathways.
Q1: My CuAAC reaction with a propargyl ester/carbamate is yielding low amounts of triazole and high amounts of fragmented byproducts. What is causing this? Causality: Tertiary propargyl esters, carbamates, and carbonates are highly susceptible to copper-induced fragmentation. Upon formation of the Cu-acetylide intermediate, the EWG facilitates the loss of the leaving group, generating a copper-stabilized propargyl cation. In aqueous media, this cation is rapidly trapped by water to form propargylic alcohols, or it undergoes Glaser homocoupling. Solution: Avoid tertiary propargyl esters if possible. If required, use a 5:1 ratio of a strongly coordinating ligand like THPTA or BTTAA to Cu(I) to stabilize the metal center and suppress fragmentation pathways1[1].
Q2: I am using an N-sulfonyl azide, but LC-MS indicates the formation of amides instead of the desired 1,4-triazole. Why did the cyclization fail? Causality: The cyclization did not fail; the resulting triazole was unstable. Sulfonyl azides react to form a cuprated triazole intermediate that is severely destabilized by the strong electron-withdrawing nature of the N-sulfonyl group. This triggers a ring-chain isomerization, expelling N₂ gas to form a highly reactive ketenimine intermediate. This ketenimine is then hydrolyzed by water to form amides 2[2]. Solution: To isolate N-sulfonyl triazoles, the reaction must be performed under strictly anhydrous conditions at low temperatures. In aqueous bioconjugation, switch to an alkyl or aryl azide.
Q3: Why should I use BTTAA instead of TBTA when working with electron-deficient propiolamides? Causality: Propiolamides are extremely fast-reacting alkynes but are prone to Michael addition with biological nucleophiles. To outcompete the Michael addition, the CuAAC reaction must be lightning-fast. TBTA has poor aqueous solubility and sluggish kinetics. BTTAA is highly water-soluble, provides superior stabilization of the Cu(I) oxidation state against reactive oxygen species (ROS), and drastically accelerates the reaction rate, ensuring the propiolamide is consumed by the azide before side reactions occur 3[3].
Part 2: Mechanistic Pathway Analysis
The following diagram illustrates how EWGs accelerate the primary catalytic cycle while simultaneously introducing risks for divergent degradation pathways.
Fig 1: CuAAC catalytic cycle highlighting kinetic acceleration and divergent degradation pathways induced by EWGs.
Part 3: Quantitative Data & Substrate Profiling
Understanding the relative reactivity and specific risks of your substrate is critical. Table 1 summarizes the behavior of common EWG-activated substrates based on 4[4].
Table 1: Reactivity and Side-Reaction Profiles of EWG Substrates
| Substrate Class | Example Molecule | Relative Reactivity | Primary Side-Reaction Risk | Mitigation Strategy |
| Propiolamides | PyrPRA | Very High | Michael addition with biological thiols | Run at pH 6.5–7.0; limit reaction time to <30 mins. |
| Ethynyl Ketones | p-Nitroethynylbenzene | High | Oxidative Glaser homocoupling | Strict degassing; maintain high Ascorbate:Cu ratio. |
| Propargyl Esters | Ynoc-derivatives | Moderate | Cu-induced fragmentation / hydrolysis | Use 5:1 BTTAA:Cu ratio to stabilize the metal center. |
| N-Sulfonyl Azides | Tosyl Azide | Moderate | Ketenimine formation → Amides | Lower temperature; avoid protic nucleophiles. |
| Chelating Azides | 2-Picolyl Azide | Extremely High | Cellular copper toxicity (in vivo) | Reduce Cu loading to 10–40 µM; use BTTAA ligand. |
Part 4: Self-Validating Experimental Protocol
To ensure reproducibility and prevent the degradation pathways outlined above, use the following self-validating methodology. This protocol utilizes pre-complexation and built-in kinetic quenching to guarantee data integrity5[5].
Optimized CuAAC Workflow for EWG-Activated Substrates
Reagents Required:
-
CuSO₄·5H₂O (10 mM stock in Milli-Q water)
-
BTTAA Ligand (50 mM stock in Milli-Q water)
-
Sodium Ascorbate (NaAsc) (100 mM stock, must be prepared fresh daily )
-
Reaction Buffer: 100 mM Sodium Phosphate, pH 7.0 (Do NOT use amine-based buffers like Tris).
Step-by-Step Methodology:
-
Catalyst Pre-complexation: In a microcentrifuge tube, mix 5 µL of CuSO₄ stock (50 µM final) with 5 µL of BTTAA stock (250 µM final). Incubate at room temperature for 5 minutes.
-
Causality: Pre-complexing Cu(II) with a 5-fold excess of BTTAA ensures that upon reduction, no free Cu(I) exists in solution. Free Cu(I) drives Fenton-like ROS generation and accelerates alkyne fragmentation.
-
-
Substrate Assembly: In the main reaction vessel, combine the EWG-alkyne (100 µM) and the azide (120 µM) in 970 µL of degassed Reaction Buffer.
-
Causality: Degassing the buffer minimizes dissolved oxygen, which otherwise synergizes with ascorbate to deplete the Cu(I) catalyst and promote Glaser coupling.
-
-
Initiation: Add the 10 µL pre-complexed Cu/BTTAA mixture to the main reaction vessel. Finally, initiate the reaction by adding 10 µL of freshly prepared NaAsc (1 mM final).
-
Causality: Adding the reducing agent last ensures that Cu(I) is generated only in the presence of the stabilizing ligand and the substrates, preventing premature catalyst death.
-
-
Self-Validation Checkpoint (15 Minutes): Withdraw a 20 µL aliquot from the reaction. Immediately inject it into a vial containing 20 µL of 10 mM EDTA.
-
Causality: EDTA rapidly chelates copper, instantly halting both the forward cycloaddition and any Cu-mediated degradation pathways. Analyzing this quenched sample via LC-MS provides an exact, uncorrupted snapshot of the reaction kinetics and confirms if EWG-induced fragmentation is occurring.
-
Fig 2: Self-validating experimental workflow for optimizing CuAAC with electron-deficient substrates.
References
-
Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Bioconjugate Chemistry (via PMC). 6
-
Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. MDPI. 4
-
Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. PMC. 3
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. 2
-
A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. ePrints Soton. 5
-
Relative Performance of Alkynes in Copper-Catalyzed Azide–Alkyne Cycloaddition. ACS Publications.1
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Part 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Troubleshooting
Welcome to the Bioconjugation Technical Support Center . This knowledge base provides advanced troubleshooting, root cause analyses, and validated protocols for mitigating side product formation in azide-alkyne cycloaddition reactions.
As bioconjugation transitions from simple organic solvents to complex biological milieus, researchers frequently encounter yield-limiting side reactions. This guide dissects the mechanistic causality behind these failures in both Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) click chemistries, providing self-validating solutions to ensure high-fidelity labeling.
CuAAC is highly regiospecific, yielding exclusively 1,4-disubstituted triazoles. However, the reliance on a Cu(I) catalyst introduces significant vulnerabilities when exposed to oxygen or complex biomolecules[1].
Q1: Why is my CuAAC reaction producing bimodal molecular weight distributions or 1,3-diyne side products?
Root Cause Analysis: You are observing Glaser Coupling (oxidative homocoupling of terminal alkynes). This side reaction does not typically occur during the strictly anaerobic phases of polymerization or conjugation but initiates rapidly upon exposure to air during post-reaction workup[2]. When oxygen infiltrates the system, Cu(I) oxidizes to Cu(II). The Cu(II) species catalyzes the formation of a dinuclear copper-alkyne complex, which undergoes oxidative coupling to form 1,3-diynes, consuming your alkyne handles and cross-linking your substrates[1][2].
The Solution:
-
Deoxygenation: Purge all buffers with argon or nitrogen prior to use.
-
Excess Reducing Agent: Maintain a continuous excess of sodium ascorbate (typically 10-fold relative to copper) to instantly reduce any formed Cu(II) back to Cu(I), thereby starving the Glaser mechanism of its required oxidation state[2][3].
-
Ligand Denticity: Utilize tetradentate or highly coordinated tripodal ligands (like THPTA or BTTAA). These coordinatively saturate the Cu(I) catalyst, sterically hindering the formation of the dinuclear copper-alkyne π-complex required for Glaser coupling[2].
Q2: My target protein is degrading, aggregating, or losing function after CuAAC labeling. How do I prevent this?
Root Cause Analysis: This is caused by Reactive Oxygen Species (ROS) generation . In aqueous buffers, the reaction between Cu(I), oxygen, and ascorbate generates superoxide and hydroxyl radicals[1][3]. These radicals aggressively oxidize sensitive amino acid residues, particularly histidine and arginine, leading to protein degradation or loss of enzymatic activity[3].
The Solution: Implement a high-affinity, water-soluble Cu(I)-stabilizing ligand system. Ligands like THPTA and BTTAA serve a dual purpose: they accelerate the cycloaddition rate while simultaneously acting as a sacrificial reductant, intercepting ROS before they can damage the biomolecule[3][4]. A strict ligand-to-copper ratio of 5:1 or 6:1 is required to ensure the copper coordination sphere is fully occupied[3][4]. Additionally, adding aminoguanidine scavenges reactive carbonyl byproducts (like dehydroascorbate) that cause protein cross-linking[3].
CuAAC reaction pathways showing desired triazole formation vs. Glaser coupling and ROS generation.
Quantitative Data: CuAAC Ligand Selection Matrix
To optimize your reaction, select the appropriate ligand based on the solvent system and biological sensitivity.
| Ligand | Solubility | Recommended Ratio (Ligand:Cu) | Primary Benefit | Drawbacks / Notes |
| THPTA | High (Aqueous) | 5:1 | Excellent ROS protection; high biocompatibility[3][4]. | Slower kinetics than BTTAA. |
| BTTAA | High (Aqueous) | 2:1 to 5:1 | Superior catalytic acceleration; highest conversion yield[3]. | Requires synthesis or high cost. |
| TBTA | Low (Organic/DMSO) | 1:1 to 2:1 | Standard for organic synthesis; highly stable. | Insoluble in pure water; toxic to cells[3]. |
Part 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Troubleshooting
SPAAC eliminates copper toxicity by utilizing the massive ring strain of cyclooctynes (e.g., DBCO, BCN) to drive the activation energy of the (3+2) cycloaddition down[5]. However, this extreme reactivity comes at the cost of chemoselectivity.
Q3: I am detecting "azide-independent" background labeling in my SPAAC cell lysates. What is reacting with my cyclooctyne?
Root Cause Analysis: Your cyclooctyne is undergoing Thiol-yne Addition . While cyclooctynes are designed to react with azides, their strained triple bond is highly susceptible to nucleophilic attack by reduced peptidylcysteine thiols (-SH)[5][6]. This side reaction creates covalent thioether adducts, leading to false-positive labeling in complex protein mixtures[6].
The Solution: You must pre-cap free thiols before introducing the cyclooctyne. Alkylating agents like Iodoacetamide (IAM) or N-ethylmaleimide (NEM) rapidly and irreversibly block free cysteines. Because IAM is completely orthogonal to the SPAAC mechanism, pre-incubating your lysate with IAM ensures the cyclooctyne only reacts with your target azides[6].
Q4: My azide-tagged protein lost its tag after I reduced the disulfide bonds. Why?
Root Cause Analysis: Azide Reduction. If you used Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) to reduce disulfides prior to a SPAAC reaction, the reducing agent likely reduced your azide groups into primary amines via a Staudinger-type reduction mechanism[5]. The Solution: Perform disulfide reduction after the SPAAC cycloaddition is complete, or use a non-phosphine reducing agent and thoroughly desalt the protein before introducing the azide-tagged molecule.
SPAAC pathways illustrating off-target thiol-yne addition and its prevention via IAM alkylation.
Part 3: Validated Experimental Protocols
Protocol 1: ROS-Protected CuAAC Bioconjugation (Self-Validating System)
This protocol utilizes THPTA to coordinatively saturate Cu(I), preventing biomolecule oxidation and Glaser coupling[3][4].
Reagents Required:
-
CuSO₄ (20 mM in degassed H₂O)
-
THPTA Ligand (50 mM in degassed H₂O)
-
Sodium Ascorbate (100 mM in degassed H₂O, prepared fresh immediately before use )
-
Aminoguanidine HCl (100 mM in degassed H₂O)
Step-by-Step Methodology:
-
Degassing: Purge the reaction buffer (e.g., 100 mM Sodium Phosphate, pH 7.0) with Argon for 15 minutes.
-
Catalyst Pre-complexation (Critical Step): In a separate microcentrifuge tube, mix 6.3 µL of 20 mM CuSO₄ with 12.5 µL of 50 mM THPTA[4].
-
Causality: Pre-mixing ensures the Cu(II) is fully chelated by the ligand before it encounters the reducing agent or the protein, preventing transient naked copper from generating ROS[3].
-
-
Reaction Assembly: To your azide-tagged biomolecule (final conc. ~100 µM), add the alkyne probe (final conc. ~200-500 µM).
-
Initiation: Add the pre-complexed CuSO₄/THPTA mixture to the biomolecule solution. The final concentrations should be 0.25 mM Cu and 1.25 mM THPTA (a 1:5 ratio)[4].
-
Protection: Add aminoguanidine to a final concentration of 5 mM to scavenge reactive byproducts[3].
-
Reduction: Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM[4].
-
Incubation & Validation: Incubate at Room Temperature for 1 hour.
-
Validation Checkpoint: To ensure the catalytic cycle is active, run a parallel control reaction using a fluorogenic coumarin-azide. If the control tube fluoresces under UV light, the Cu(I) generation was successful[4].
-
Protocol 2: High-Fidelity SPAAC with Thiol-Yne Prevention
This protocol uses Iodoacetamide (IAM) to eliminate azide-independent background labeling[6].
Reagents Required:
-
Iodoacetamide (IAM) (500 mM stock in H₂O, prepared fresh in the dark)
-
DBCO or BCN-conjugated probe (10 mM in DMSO)
Step-by-Step Methodology:
-
Lysate/Protein Preparation: Ensure your azide-tagged protein or lysate is in a compatible buffer (e.g., PBS, pH 7.4) free of reducing agents like DTT or TCEP (which degrade azides[5]).
-
Thiol Capping: Add IAM to the protein solution to a final concentration of 5 mM[6].
-
Alkylation Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Causality: IAM undergoes nucleophilic substitution with the sulfhydryl groups of cysteines, forming stable S-carboxyamidomethyl derivatives that cannot attack the cyclooctyne[6].
-
-
Quenching (Optional but recommended): Quench excess IAM by adding 10 mM of a sacrificial thiol (e.g., β-mercaptoethanol) for 5 minutes, followed by rapid desalting (e.g., Zeba spin column) to remove the small molecules.
-
Cycloaddition: Add the cyclooctyne-probe to a final concentration of 10-50 µM. Incubate for 2-4 hours at room temperature.
-
Validation Checkpoint: Run an SDS-PAGE and Western blot. A control lysate (lacking the azide tag but treated with IAM and cyclooctyne) should show zero background fluorescence/staining, validating the suppression of thiol-yne addition[6].
-
References
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation" Jena Bioscience / Current Protocols in Chemical Biology. Available at: [Link]
-
"Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions" Journal of the American Chemical Society. Available at: [Link]
-
"Not So Bioorthogonal Chemistry" National Institutes of Health (NIH) / PMC. Available at: [Link]
-
"Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction" RSC Publishing. Available at: [Link]
-
"Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction" MDPI. Available at: [Link]
-
"Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide–Alkyne Cycloaddition" Bioconjugate Chemistry - ACS Publications. Available at: [Link]
Sources
- 1. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Not So Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Reagent Instability in Triazole Synthesis (CuAAC)
Welcome to the Technical Support Center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While click chemistry is renowned for its high thermodynamic driving force and modularity, the underlying reagents—specifically the copper catalyst, reducing agents, and organic azides—are highly susceptible to environmental degradation.
This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and resolve reagent instability issues using causality-driven logic and self-validating protocols.
Part 1: Diagnostic Troubleshooting Workflow
When a CuAAC reaction stalls or yields unexpected byproducts, the physical appearance of the reaction mixture often provides the first mechanistic clue. Use the diagnostic logic below to isolate the point of failure.
Diagnostic workflow for identifying CuAAC reagent instability based on visual cues.
Part 2: Core Troubleshooting Modules (FAQs)
Module A: Copper Catalyst & Ligand Dynamics
Q: Why did my CuAAC reaction mixture turn green or blue, and why did the reaction stall? A: This color shift is the hallmark of catalyst inactivation. The active catalytic species necessary for the CuAAC reaction is Cu(I), which is highly unstable in aqueous, aerobic environments and readily oxidizes to the thermodynamically more stable Cu(II) state[1]. Cu(II) is catalytically inactive for the cycloaddition step and appears blue or green in solution.
Q: How do stabilizing ligands actually prevent catalyst degradation? A: Ligands such as THPTA or TBTA coordinate directly with the Cu(I) center, shielding it from dissolved oxygen and preventing disproportionation into Cu(0) and Cu(II)[2]. By maintaining the correct stoichiometry of ligand to copper, you stabilize the Cu(I) catalytic species and significantly accelerate the reaction rate[2].
Table 1: Copper Catalyst Sources and Ligand Requirements
| Copper Source | Oxidation State | Ligand Requirement | Stability & Mechanistic Notes |
| CuSO₄·5H₂O | Cu(II) | THPTA, TBTA (1-10 eq) | Highly stable precursor. Requires an in situ reducing agent (e.g., sodium ascorbate) to generate active Cu(I)[2]. |
| CuI | Cu(I) | Optional, but recommended | Directly provides Cu(I), but prone to rapid oxidation and disproportionation without a stabilizing ligand[2]. |
| CuBr·SMe₂ | Cu(I) | None required | Air-stable Cu(I) source, but exhibits lower solubility in highly aqueous bioconjugation media[2]. |
Module B: Reducing Agent (Ascorbate) Degradation
Q: My sodium ascorbate stock solution turned yellow. Is it still safe to use? A: No. Sodium ascorbate degrades rapidly in aqueous solutions when exposed to oxygen. The initial oxidation product, dehydroascorbate, is a potent electrophile that can further hydrolyze to form highly reactive aldehydes such as 2,3-diketogulonate[3]. A yellow tint indicates high concentrations of these degradation byproducts.
Q: How does ascorbate degradation affect bioconjugation targets? A: The reactive aldehydes generated from ascorbate degradation can covalently modify biological molecules, specifically making unwanted connections with arginine, N-terminal cysteine, and lysine side-chains[3]. This leads to protein adduct formation, crosslinking, and precipitation[3].
Mechanistic pathway of Cu(I) generation, stabilization, and reagent degradation.
Module C: Azide Instability & Explosive Hazards
Q: How do I evaluate if my synthesized organic azide is stable enough to isolate? A: The stability of an organic azide is strictly governed by its Carbon-to-Nitrogen (C/N) ratio and the "Rule of Six." The rule states that there should be no less than six carbons (or equivalent atoms) per energetic functional group to provide sufficient dilution of the explosive energy[4]. You must evaluate the ratio using the formula: (N_Carbon + N_Oxygen) / N_Nitrogen ≥ 3[5].
Q: Are there specific solvents I should avoid when working with azides? A: Yes. Halogenated solvents (such as dichloromethane and chloroform) should never be used as reaction media with sodium azide. The reaction between these solvents and azides can result in the formation of di- and tri-azidomethane, which are extremely unstable and highly explosive[5][6].
Table 2: Organic Azide Stability Guidelines (The Rule of Six)
| C/N Ratio | Stability Classification | Handling & Storage Guidelines |
| ≥ 3 | Stable | Can be isolated and stored in pure form (up to 20 grams). Example: n-nonyl azide[4][5]. |
| 1 to < 3 | Moderately Unstable | Can be synthesized, but must be stored below room temperature, at < 1 M concentration, and maximum 5 grams[4][5]. |
| < 1 | Highly Explosive | Never isolate. May only be synthesized as a transient intermediate limiting reagent (< 1 gram)[4][5]. |
Part 3: Self-Validating CuAAC Bioconjugation Protocol
To ensure reproducibility and prevent the reagent degradation issues outlined above, utilize this self-validating Standard Operating Procedure (SOP).
Step 1: Reagent Quality Control & Preparation
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deoxygenated water[2].
-
Prepare a 100 mM stock solution of THPTA ligand in deoxygenated water.
-
Weigh out solid sodium ascorbate. Dissolve it in deoxygenated water to a concentration of 1 M immediately before use.
-
Validation Checkpoint 1: The ascorbate solution must be perfectly clear. If it exhibits any yellow tint, discard it immediately, as dehydroascorbate has already formed[3].
Step 2: Catalyst Complexation (Critical Causality Step)
-
In a separate microcentrifuge tube, combine the CuSO₄ and THPTA solutions at a 1:5 molar ratio[7][8].
-
Causality Note: Ascorbate should never be added to copper-containing solutions in the absence of the ligand. Premixing forces the formation of the Cu-THPTA complex, which prevents copper-mediated generation of reactive oxygen species (ROS) that destroy biological polymers[3].
-
Validation Checkpoint 2: The Cu/THPTA mixture should form a clear, light blue solution. Any precipitation indicates ligand degradation or solvent incompatibility.
Step 3: Reaction Assembly & Initiation
-
To the main reaction vessel containing the azide and alkyne substrates, add the pre-complexed Cu/THPTA solution.
-
Initiate the reaction by adding the fresh sodium ascorbate solution (final concentration typically 5-10 mM)[3].
-
Validation Checkpoint 3: Upon the addition of ascorbate, the solution should briefly turn colorless or very pale yellow. This visual cue confirms the successful in situ reduction of Cu(II) to the catalytically active Cu(I) species[1].
Step 4: Quenching and Workup
-
Cap the reaction vessel to minimize oxygen ingress and stir at room temperature for 1-4 hours[7].
-
Quench the reaction by adding a chelating agent (e.g., EDTA) to sequester the copper ions and halt the catalytic cycle[7]. Monitor completion via LC-MS or TLC[2].
Part 4: References
-
Florida State University Environmental Health and Safety. "Azide Compounds." Available at: [Link]
-
Stanford University Environmental Health & Safety. "Information on Azide Compounds." Available at:[Link]
-
University of Pittsburgh. "Safety Manual EH&S Guideline Number: 04-028." Available at: [Link]
-
National Institutes of Health (PMC). "Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation." Available at:[Link]
-
National Institutes of Health (PMC). "Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition." Available at: [Link]
Sources
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- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
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Comparative Analysis of Triazole Derivatives: The Impact of Benzyl Substitutions on Bioactivity
The triazole ring (both 1,2,3-triazole and 1,2,4-triazole) is a privileged pharmacophore in medicinal chemistry, celebrated for its high chemical stability, strong dipole moment, and capacity for hydrogen bonding. However, the triazole core alone is rarely sufficient for high-affinity target engagement. The introduction of benzyl substitutions at various positions (e.g., N-1 or C-4) serves as a critical structural modifier, dictating lipophilicity, membrane permeability, and specific hydrophobic interactions within target binding pockets[1].
This guide provides an objective, data-driven comparative analysis of how different benzyl substitutions—ranging from simple halogenations to bulky diphenylmethyl groups—affect the performance of triazole derivatives across anticancer, antibacterial, and antifungal applications.
Mechanistic Rationale: Why Benzyl Substitutions Matter
The structural tuning of the benzyl moiety profoundly influences the Structure-Activity Relationship (SAR) of triazole derivatives. The causality behind these modifications is rooted in the physical chemistry of the target binding sites:
-
Halogenated Benzyls (e.g., p-Cl, p-Br, p-F): Halogen atoms increase the lipophilicity (LogP) of the molecule, enhancing cellular uptake. Furthermore, halogens can participate in halogen bonding and fit precisely into narrow, hydrophobic sub-pockets of enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) and Aromatase[2][3].
-
Extended/Bulky Aryl Groups (e.g., Diphenylmethyl): In antibacterial drug design, mono-benzyl triazoles often show excellent in vitro enzyme inhibition but fail in whole-cell assays due to poor membrane penetration. Replacing a mono-benzyl with a diphenylmethyl group drastically enhances lipophilicity, allowing the molecule to breach the thick peptidoglycan layer of pathogens like Staphylococcus aureus[4].
-
Ether-Linked Aryls (e.g., m-phenoxybenzyl): The addition of an oxygen linker provides conformational flexibility, allowing the terminal phenyl ring to fold and engage in π−π stacking with adjacent aromatic residues in tubulin binding sites[5].
Mechanistic pathways of specific benzyl-substituted triazoles targeting diverse biological receptors.
Comparative Performance Data
To objectively evaluate the efficacy of these substitutions, we must compare their quantitative performance metrics (IC 50 for cytotoxicity/enzyme inhibition, and MIC for antimicrobial activity) across standardized experimental models.
Table 1: Anticancer Efficacy (Inhibition of Tumor Cell Proliferation)
Data compares Erlotinib-1,2,3-triazole hybrids against Hepatocellular Carcinoma (HCC) and Aromatase inhibitors.
| Triazole Scaffold | Benzyl Substitution | Target / Cell Line | IC 50 Value | Biological Impact & Causality |
| Erlotinib-1,2,3-triazole | Unsubstituted Benzyl | HepG2 (HCC) | > 15.0 μ M | Baseline hydrophobic interaction; moderate target engagement. |
| Erlotinib-1,2,3-triazole | p-Chlorobenzyl | HepG2 (HCC) | 5.38 ± 1.07 μ M | Chlorine fills the hydrophobic pocket of IDO1, increasing potency[2]. |
| Erlotinib-1,2,3-triazole | p-Bromobenzyl | Huh7 (HCC) | 2.49 ± 0.27 μ M | Bromine's larger Van der Waals radius maximizes pocket occupancy[2]. |
| Amino-4H-1,2,4-triazole | p-Chlorobenzyl | Aromatase Enzyme | 9.02 nM | Highest bioactivity due to optimal electron-withdrawing effects[3]. |
| 1,2,3-triazol-4-yl-arylamide | m-Phenoxybenzyl | MCF-7 (Breast) | 46 nM | Meta-substitution allows optimal folding for antimicrotubule activity[5]. |
Table 2: Antimicrobial & Antifungal Efficacy (Whole-Cell Activity)
Data compares triazole derivatives against S. aureus and A. fumigatus.
| Triazole Scaffold | Benzyl Substitution | Pathogen | MIC Value | Biological Impact & Causality |
| Biotin-1,2,3-triazole | Mono-benzyl | S. aureus (ATCC 49775) | > 64 μ g/mL | High enzyme affinity, but fails to penetrate the bacterial cell wall[4][6]. |
| Biotin-1,2,3-triazole | Diphenylmethyl | S. aureus (ATCC 49775) | 8 μ g/mL | Second aryl ring binds an unoccupied pocket and boosts membrane entry[4]. |
| 1-Aryl-1,2,4-triazolium | 1-Benzyl | A. fumigatus | 0.009 mg/mL | Outperforms Ketoconazole by optimizing CYP51B binding energy[7]. |
Experimental Methodologies & Protocols
To ensure trustworthiness and reproducibility, the synthesis and biological evaluation of these derivatives must follow self-validating protocols. Below are the definitive workflows for generating and testing benzyl-substituted triazoles.
Standardized experimental workflow for the synthesis, validation, and evaluation of triazole derivatives.
Protocol A: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Synthesis
Objective: Synthesize 1,4-disubstituted 1,2,3-triazoles with specific benzyl modifications. Causality: CuAAC is utilized because the copper catalyst strictly enforces 1,4-regioselectivity, preventing the formation of 1,5-isomers which possess drastically different spatial geometries and inactive binding profiles[2].
-
Reagent Preparation: Dissolve the terminal alkyne (1.0 eq, e.g., erlotinib-alkyne derivative) and the substituted benzyl azide (1.2 eq, e.g., p-chlorobenzyl azide) in a 1:1 mixture of tert-butanol and water (10 mL/mmol).
-
Catalyst Generation: Add Copper(II) sulfate pentahydrate (0.1 eq) followed by sodium ascorbate (0.2 eq).
-
Validation Check: The solution should transition from blue to yellow/brown, indicating the successful in situ reduction of Cu(II) to the catalytically active Cu(I) species.
-
-
Reaction: Stir the mixture at room temperature for 12–24 hours. Monitor progression via Thin Layer Chromatography (TLC) until the alkyne spot is fully consumed.
-
Workup & Purification: Extract the product with ethyl acetate (3 × 20 mL). Wash the organic layer with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure. Purify via silica gel column chromatography (Dichloromethane:Methanol gradient).
-
Self-Validation: Confirm structure and purity (>95%) using 1 H NMR (look for the distinct triazole C-H singlet at δ ~8.0–8.6 ppm) and ESI-MS[2].
Protocol B: In Vitro Antimicrobial Microdilution Assay (MIC Determination)
Objective: Quantify the whole-cell antibacterial efficacy of diphenylmethyl vs. mono-benzyl triazoles. Causality: Standardized CLSI broth microdilution is used over agar diffusion because it provides an exact quantitative threshold (Minimum Inhibitory Concentration) required to assess lipophilicity-driven membrane penetration[4].
-
Inoculum Preparation: Culture S. aureus (ATCC 49775) in Mueller-Hinton Broth (MHB) at 37°C until it reaches the logarithmic growth phase (OD 600 ≈ 0.08–0.1). Dilute to a final testing concentration of 5×105 CFU/mL.
-
Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the synthesized triazole derivatives (ranging from 64 μ g/mL to 0.125 μ g/mL) in MHB containing a maximum of 1% DMSO to prevent solvent-induced cytotoxicity.
-
Control Implementation:
-
Positive Control: Ampicillin or Vancomycin (validates assay sensitivity).
-
Negative Control: 1% DMSO in MHB (validates solvent non-toxicity).
-
-
Incubation & Readout: Add 100 μ L of the bacterial inoculum to each well. Incubate at 37°C for 18–24 hours.
-
Validation Check (Resazurin): Add 30 μ L of 0.015% resazurin solution to all wells and incubate for 2 hours. A color change from blue to pink indicates bacterial viability. The MIC is defined as the lowest concentration of the compound that prevents the color change, proving >90% growth inhibition[4].
Conclusion and SAR Guidelines for Drug Development
Based on the comparative experimental data, drug development professionals should adhere to the following structural guidelines when optimizing triazole scaffolds:
-
For Kinase/Enzyme Inhibition (Anticancer): Prioritize para-halogenated benzyl groups (p-Cl, p-Br). These groups maximize binding affinity in deep, narrow hydrophobic pockets (e.g., IDO1, Aromatase) through enhanced Van der Waals interactions and halogen bonding[2][3].
-
For Whole-Cell Antibacterial Activity: Avoid simple mono-benzyl substitutions if the target is intracellular. Utilize bulky, highly lipophilic groups like diphenylmethyl to ensure the molecule can traverse complex bacterial cell walls[4].
-
For Cytoskeletal Targeting: Utilize ether-linked aromatic substitutions (e.g., m-phenoxybenzyl) to provide the necessary rotational freedom required to conform to the dynamic binding sites of structural proteins like tubulin[5].
References
-
Yao, Q., Mao, L., Qu, K., Wang, L., Huang, M., & Li, S. (2026). Design, synthesis and biological assessment of erlotinib-1,2,3-triazole derivatives for anticancer applications. PMC. Available at:[Link]
-
ACS Infectious Diseases. (2022). A New 1,2,3-Triazole Scaffold with Improved Potency against Staphylococcus aureus Biotin Protein Ligase. ACS Publications. Available at:[Link]
-
ChEMBL Database. (2016). Synthesis and aromatase inhibitory evaluation of 4-N-nitrophenyl substituted amino-4H-1,2,4-triazole derivatives. Bioorganic & Medicinal Chemistry. Available at:[Link]
-
NIH. (2021). The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation. PMC. Available at:[Link]
-
Journal of Medicinal Chemistry. (2010). N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents. ACS Publications. Available at:[Link]
-
ResearchGate. (2022). In Vitro Biotinylation and Antibacterial Assay Results for Benzyl Triazole Series. Available at:[Link]
-
PMC. (2020). Application of triazoles in the structural modification of natural products. Available at:[Link]
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- 3. Document: Synthesis and aromatase inhibitory evaluation of 4-N-nitrophenyl substituted amino-4H-1,2,4-triazole derivatives. (CHEMBL4477276) - ChEMBL [ebi.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
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- 6. researchgate.net [researchgate.net]
- 7. The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the SAR of 4-Chlorobenzyl Substituted Triazoles: A Comprehensive Comparison Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structure-Activity Relationship (SAR), Mechanistic Pathways, and Standardized Evaluation Protocols
Executive Summary: The Strategic Role of the 4-Chlorobenzyl Moiety
In medicinal chemistry, the triazole ring (both 1,2,3- and 1,2,4-isomers) is a privileged pharmacophore renowned for its metabolic stability, hydrogen-bonding capacity, and bioisosterism with amide bonds. However, the raw triazole core often lacks the necessary lipophilicity and steric bulk to optimally engage with deep, hydrophobic enzyme pockets.
The strategic installation of a 4-chlorobenzyl group has emerged as a transformative SAR modification across multiple therapeutic domains. The causality behind this success lies in its dual physicochemical properties:
-
Lipophilic Efficiency (LipE): The benzyl linker provides rotational flexibility, allowing the molecule to adapt to hydrophobic access channels, while the chlorine atom significantly increases the partition coefficient (LogP), enhancing membrane permeation (e.g., fungal cell walls or the blood-brain barrier).
-
Electronic Modulation: The para-chloro substitution exerts a negative inductive effect (-I) that modulates the electron density of the aromatic ring, strengthening π−π stacking and enabling highly specific halogen bonding with target residues[1].
This guide objectively compares the performance of 4-chlorobenzyl substituted triazoles against reference drugs and alternative substitutions, providing actionable experimental workflows for their evaluation.
Comparative SAR Profiling Across Therapeutic Targets
Antifungal Agents (CYP51 Inhibitors)
Triazole antifungals (e.g., Fluconazole, Voriconazole) function by coordinating their triazole nitrogen (N4) to the heme iron of lanosterol 14 α -demethylase (CYP51), arresting ergosterol biosynthesis[2]. SAR studies demonstrate that appending an N-(4-chlorobenzyl) moiety significantly amplifies this activity. The 4-chlorobenzyl group occupies the hydrophobic access channel of CYP51, anchoring the molecule and preventing substrate displacement. In comparative bioassays, the N-(4-chlorobenzyl) derivative 21b exhibited Minimal Inhibitory Concentrations (MIC) of 0.063–0.5 mg/mL against Candida species, outperforming both unsubstituted variants and the clinical standard, Fluconazole[2].
Neurological Targets: Cholinesterase (AChE) and Kappa Opioid Receptors (KOR)
Beyond infectious diseases, the 4-chlorobenzyl triazole scaffold is highly effective in central nervous system (CNS) targets.
-
AChE Inhibition: For Alzheimer's disease therapeutics, the 4-chlorobenzyl group perfectly fits into the Catalytic Anionic Site (CAS) of Acetylcholinesterase. A novel 1-(4-Toluenesulfonyl)-4-[3-(4-chlorobenzyl) thio-4-methyl-4H-1,2,4-triazol-5-yl]piperidine analog demonstrated an IC 50 of 0.031 µM, rivaling the reference drug Donepezil (0.023 µM)[1]. A separate study on coumarin-triazole hybrids confirmed that the 4-chlorobenzyl substitution yielded potent anti-AChE activity (IC 50 = 7.31 µM) compared to non-halogenated counterparts[3].
-
KOR Agonism: In the development of antinociceptive agents, replacing a standard phenyl ring with a 4-chlorophenyl/benzyl thioether on a triazole core (analog 5b) was critical for KOR activation, matching the potency of the lead clinical probe, Triazole 1.1[4].
Mechanistic Visualization
To understand the causality of the 4-chlorobenzyl triazole's efficacy, we must visualize its primary mechanism of action in fungal pathogens.
Mechanism of CYP51 inhibition by 4-chlorobenzyl triazoles.
Quantitative Data Comparison
The following tables synthesize the experimental performance of 4-chlorobenzyl triazoles against standard clinical alternatives.
Table 1: In Vitro Antifungal Efficacy (MIC against Candida albicans)
| Compound / Substitution | Target Mechanism | MIC Range (µg/mL) | Relative Efficacy vs. Control |
| Fluconazole (Reference) | CYP51 Inhibition | 0.25 – 1.00 | Baseline |
| N-(4-chlorobenzyl) triazole 21b | CYP51 Inhibition | 0.063 – 0.50 | Superior (2x to 4x more potent) |
| N-(3-chlorobenzyl) triazole 21a | CYP51 Inhibition | 0.125 – 1.00 | Equivalent / Slightly Superior |
| Unsubstituted Benzyl Triazole | CYP51 Inhibition | > 2.00 | Inferior (Lacks hydrophobic anchoring) |
Table 2: Enzyme Inhibition Profiling (AChE for Alzheimer's Models)
| Compound | Sub-structural Motif | AChE IC 50 (µM) | Reference Source |
| Donepezil (Reference) | Benzylpiperidine | 0.023 | Standard Control |
| Compound 10d | 4-chlorobenzyl thio-triazole | 0.031 | Arabian J. Chem[1] |
| Coumarin-Triazole 10b | 4-chlorobenzyl-1,2,3-triazole | 7.310 | ACS Omega[3] |
| Unsubstituted Coumarin-Triazole | Benzyl-1,2,3-triazole | > 15.00 | Extrapolated SAR Baseline |
Standardized Experimental Workflows
To ensure trustworthiness and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of these compounds.
Standardized workflow for the synthesis and evaluation of triazole derivatives.
Protocol A: Regioselective Synthesis via CuAAC (Click Chemistry)
Objective: Synthesize 1,4-disubstituted 1,2,3-triazoles bearing a 4-chlorobenzyl group. Causality & Rationale: The Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) is chosen over thermal Huisgen cycloaddition because it strictly yields the 1,4-regioisomer, which is biologically active, whereas thermal conditions yield a mixture of 1,4- and 1,5-isomers.
-
Preparation: In a round-bottom flask, dissolve the terminal alkyne (1.0 eq) and 4-chlorobenzyl azide (1.1 eq) in a 1:1 mixture of tert-butanol and water. Rationale: The biphasic solvent ensures the solubility of both the organic substrates and the inorganic catalysts.
-
Catalyst Generation: Add CuSO 4⋅5H2O (0.05 eq) followed by sodium ascorbate (0.1 eq). Rationale: Sodium ascorbate acts as a mild reducing agent that continuously regenerates the catalytically active Cu(I) species from Cu(II) in situ. This prevents the oxidative homocoupling of alkynes (Glaser coupling) and drives the reaction to completion.
-
Reaction: Stir at room temperature for 12–24 hours, monitoring via TLC.
-
Workup: Extract with ethyl acetate, wash with brine, dry over anhydrous Na 2 SO 4 , and purify via flash column chromatography to isolate the 4-chlorobenzyl triazole.
Protocol B: In Vitro Antifungal Susceptibility Testing (CLSI M27-A3)
Objective: Determine the MIC of the synthesized 4-chlorobenzyl triazoles. Causality & Rationale: Fungal cell wall permeability and drug ionization are highly sensitive to environmental pH. Using unbuffered media can skew MIC readings.
-
Media Preparation: Prepare RPMI 1640 broth medium and buffer it to a strict pH of 7.0 using MOPS (3-(N-morpholino)propanesulfonic acid). Rationale: MOPS buffering ensures that the lipophilicity (LogP) of the 4-chlorobenzyl group remains constant throughout the 48-hour incubation, preventing artificial shifts in membrane penetration.
-
Inoculum Preparation: Suspend Candida colonies in sterile saline to a turbidity matching a 0.5 McFarland standard, then dilute to a final working concentration of 0.5×103 to 2.5×103 CFU/mL.
-
Microdilution: In a 96-well plate, perform serial two-fold dilutions of the triazole compound (from 64 µg/mL to 0.031 µg/mL). Add the fungal inoculum to each well.
-
Incubation & Reading: Incubate at 35°C for 48 hours. The MIC is defined as the lowest concentration that produces a ≥50% reduction in visible growth compared to the drug-free control.
References
- Source: nih.
- Source: acs.
- Source: unc.
- Source: arabjchem.
Sources
- 1. Synthesis characterization and evaluation of novel triazole based analogs as a acetylcholinesterase and α-glucosidase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
A Comparative Guide to Triazole Synthesis: Conventional Heating vs. Microwave Irradiation
Introduction: The Enduring Significance of Triazoles
Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are a cornerstone of modern medicinal chemistry and drug development.[1] Their derivatives exhibit a vast array of biological activities, including antifungal, antimicrobial, anticancer, and anticonvulsant properties.[2][3] The two primary isomeric forms, 1,2,3-triazoles and 1,2,4-triazoles, both serve as critical pharmacophores in numerous approved drugs.[1] Consequently, the development of efficient, rapid, and sustainable synthetic methodologies for these scaffolds is a paramount objective for researchers in the pharmaceutical and life sciences sectors.
Traditionally, the synthesis of triazoles has relied upon conventional heating methods, such as oil baths and heating mantles. While effective, these techniques are often plagued by long reaction times, high energy consumption, and the potential for byproduct formation due to uneven heating.[4][5] The advent of microwave-assisted organic synthesis (MAOS) has presented a transformative alternative, offering significant improvements in reaction efficiency and aligning with the principles of green chemistry.[6]
This comprehensive guide provides an in-depth comparison of conventional heating and microwave irradiation for the synthesis of triazoles. We will delve into the underlying principles of each heating method, present comparative experimental data, and provide detailed, validated protocols for both approaches. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions about the most suitable synthetic strategy for their specific research needs.
The Tale of Two Heating Methods: A Mechanistic Overview
The fundamental distinction between conventional and microwave-assisted synthesis lies in the mode of energy transfer to the reaction mixture.[4]
Conventional Heating: This method relies on the transfer of thermal energy from an external heat source to the reaction vessel via conduction and convection. The heat then gradually permeates the solvent and reactants. This process can be slow and often results in a non-uniform temperature distribution, with the vessel walls being hotter than the bulk of the reaction mixture. This temperature gradient can lead to the formation of impurities and byproducts, complicating purification efforts.[4]
Microwave Irradiation: In contrast, microwave synthesis utilizes the ability of polar molecules (reactants and solvent) within the reaction mixture to absorb microwave energy directly.[7] This absorption of energy leads to rapid and uniform heating throughout the bulk of the material.[6] The two primary mechanisms of microwave heating are dipolar polarization and ionic conduction. This efficient and localized heating can dramatically accelerate reaction rates, often by orders of magnitude, and can lead to cleaner reaction profiles with higher product purity.[4][7]
Performance Comparison: A Quantitative Look at Triazole Synthesis
The advantages of microwave irradiation over conventional heating in triazole synthesis are not merely theoretical. A wealth of experimental data demonstrates significant improvements in reaction times and yields.
| Triazole Derivative | Conventional Method | Microwave-Assisted Method | Reference |
| Time | Yield (%) | Time | |
| 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives | 290 min | 78 | 10-25 min |
| 1,3,5-trisubstituted-1,2,4-triazoles | > 4.0 hours | Not specified | 1 min |
| Fluorinated 1,2,4-triazole derivatives | > 24.0 hours | < 5 | 10 min |
| 6-aryl-3-substituted 5H-1,2,4-triazolo[4,3-b][4][8][9]triazoles | 36-72 times longer than MW | Lower | 36-72 times faster than conventional |
| 1,2,3-triazole derivatives (Cu(I) catalyzed) | 8 hours | Not specified | 12 min |
| N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives | Several hours | Not specified | 33-90 seconds |
| Piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives | 27 hours | Not specified | 30 minutes |
| 1-[5-(substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazole derivatives | Not specified | Lower | Not specified |
As the data clearly indicates, microwave-assisted synthesis consistently and dramatically reduces reaction times, often from hours to mere minutes.[1][5] Furthermore, yields are frequently improved due to the cleaner reaction profiles and reduced formation of byproducts.[10]
Experimental Protocols: A Step-by-Step Guide
To provide a practical understanding of the differences in experimental setup and execution, we present generalized protocols for the synthesis of 1,2,3-triazoles via the well-known copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click reaction".[9][11]
Protocol 1: Conventional Synthesis of a 1,2,3-Triazole Derivative
Materials:
-
Terminal alkyne (1.0 mmol)
-
Organic azide (1.0 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol)
-
Solvent (e.g., a mixture of t-butanol and water)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the terminal alkyne, organic azide, and solvent.
-
Stir the mixture to ensure homogeneity.
-
Add the copper(I) iodide catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 70-80 °C) using a pre-heated oil bath.[12]
-
Maintain the temperature and continue stirring for the required reaction time (typically several hours).[12]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the resulting solid precipitate, wash thoroughly with water, and dry to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Synthesis of a 1,2,3-Triazole Derivative
Materials:
-
Terminal alkyne (1.0 mmol)
-
Organic azide (1.0 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol)
-
Solvent (e.g., a mixture of t-butanol and water or DMF and water)[13]
Procedure:
-
In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the terminal alkyne, organic azide, and solvent.
-
Add the copper(I) iodide catalyst to the mixture.
-
Seal the vessel securely.
-
Place the sealed vessel into the cavity of a microwave reactor.
-
Set the desired reaction temperature (e.g., 80-125 °C) and time (typically 5-15 minutes) on the microwave reactor's control panel.[1][9][13]
-
Initiate the microwave irradiation. The reactor will automatically apply power to reach and maintain the set temperature for the specified duration.
-
After the irradiation is complete, allow the vessel to cool to a safe handling temperature.
-
Filter the resulting solid precipitate, wash thoroughly with water, and dry to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography, if necessary.
Regioselectivity in Triazole Synthesis: The Influence of Catalysis and Heating Method
The Huisgen 1,3-dipolar cycloaddition of azides and alkynes can yield two different regioisomers: 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazoles.[14] The choice of catalyst plays a crucial role in determining the regiochemical outcome.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, a cornerstone of "click chemistry," selectively produces the 1,4-disubstituted regioisomer.[9] Both conventional heating and microwave irradiation can be employed for CuAAC, with microwave heating significantly accelerating the reaction.[11][15]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to the copper-catalyzed reaction, the use of a ruthenium catalyst, such as [CpRuCl(PPh3)2] or [CpRuCl]4, leads to the formation of the 1,5-disubstituted regioisomer.[16][17] Microwave irradiation has also been shown to be highly effective in promoting RuAAC reactions, often resulting in higher yields and cleaner products compared to conventional heating.[16][17] In some cases, microwave heating can facilitate reactions that give only trace amounts of product under conventional conditions.[18]
Advantages and Disadvantages: A Balanced Perspective
While microwave-assisted synthesis offers numerous advantages, it is essential to consider its limitations as well.
Microwave-Assisted Synthesis
Advantages:
-
Dramatically Reduced Reaction Times: Reactions are often completed in minutes instead of hours.[5]
-
Higher Yields: Cleaner reaction profiles and reduced byproduct formation often lead to improved product yields.[10]
-
Enhanced Purity: The rapid and uniform heating minimizes decomposition of reactants and products.[8]
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating.[7]
-
Alignment with Green Chemistry: This technique often allows for the use of smaller quantities of solvents or even solvent-free conditions.[6][8]
Disadvantages:
-
Initial Equipment Cost: The initial investment in a dedicated microwave reactor can be a consideration.[19]
-
Scalability: While continuous flow microwave reactors are available, scaling up reactions can present challenges compared to conventional methods.[6]
-
Pressure Build-up: When heating reactions in sealed vessels above the solvent's boiling point, careful monitoring is required to avoid excessive pressure build-up.[7]
-
Solvent Choice: The efficiency of microwave heating is dependent on the polarity of the solvent. Non-polar solvents are not heated effectively by microwave irradiation.[8]
Conventional Heating
Advantages:
-
Lower Initial Cost: The equipment required for conventional heating is generally less expensive.
-
Scalability: Scaling up reactions is often more straightforward with conventional heating methods.
-
Established Protocols: A vast body of literature exists for reactions performed under conventional heating.
Disadvantages:
-
Long Reaction Times: Reactions can be slow, often requiring hours or even days to reach completion.
-
Lower Yields and Purity: Uneven heating can lead to the formation of byproducts and impurities.
-
Higher Energy Consumption: Conventional heating methods are often less energy-efficient.
-
Less Environmentally Friendly: Often requires larger volumes of solvents.
Conclusion and Recommendations
For researchers engaged in the discovery and development of novel triazole-based compounds, the adoption of microwave-assisted synthesis is highly recommended. The ability to rapidly synthesize and screen libraries of compounds can significantly accelerate the drug discovery process. While the initial investment in a microwave reactor may be a factor, the long-term benefits in terms of time savings, increased productivity, and reduced waste often justify the cost.
Conventional heating methods still have a role to play, particularly for large-scale syntheses where established protocols exist and the cost of specialized equipment is a primary concern. However, for the majority of laboratory-scale applications, the advantages of microwave irradiation are undeniable.
By carefully considering the specific requirements of their research, scientists can leverage the power of modern synthetic techniques to advance the field of medicinal chemistry and contribute to the development of new and improved therapeutic agents.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). [Source Not Available]
- Click Chemistry Under Microwave or Ultrasound Irradi
- Karaali, N., Mentese, E., Yilmaz, F., Usta, A., & Kahveci, B. (n.d.).
- A Comparative Guide to the Synthesis of Triazoles: Classical vs. Microwave-Assisted Methods. (n.d.). Benchchem.
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). PMC.
- Application Notes and Protocols for Microwave-Assisted Synthesis of 1,2,4-Triazole Compounds. (n.d.). Benchchem.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). PMC.
- Cintas, P., Martina, K., & Cravotto, G. (n.d.). Improved Protocols for Microwave-Assisted Cu(I)-Catalyzed Huisgen 1,3-Dipolar Cycloadditions. Semantic Scholar.
- Jeffrey, Ryba, T., Pandya, B., & Marcaurelle, L. (n.d.). Optimization of Triazole Production Through Microwave-Assisted Synthesis. Broad Institute.
- Microwave-assisted synthesis of some new 1,2,3-triazole derivatives and their antimicrobial activity. (n.d.). Indian Academy of Sciences.
- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). PMC.
- Microwave Assisted Synthesis of Triazole based Scaffolds by Green Approaches and Catalytic Innov
- Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions. (2019). PMC - NIH.
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- Aryl Azide-Alkyne Cycloaddition, Suzuki-Miyaura/Etherification Reaction, β-Sheet Nucleators, Asymmetric Heck Reactions. (2008). Organic Chemistry Portal.
- Pros (+) and cons (-) of the microwave-assisted synthesis. (n.d.).
- COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. (n.d.). [Source Not Available].
- microwave - an effective tool in organic synthesis. (2015). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (n.d.).
- Microwave Induced Synthesis of 1,2,4-triazole derivatives and Study of their Anthelmintic and Anti-microbial Activities. (n.d.). Research Journal of Pharmacy and Technology.
- A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. (2023). [Source Not Available].
- Microwave Assisted Synthesis, Antifungal Activity, and DFT Study of Some Novel Triazolinone Deriv
- Microwave-assisted Eco-Friendly Synthesis and Antimicrobial Evaluation of Aryl-Triazole-1,3,4-Thiadiazols. (2017).
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- Sequential One-Pot Ruthenium-Catalyzed Azide−Alkyne Cycloaddition from Primary Alkyl Halides and Sodium Azide. (2011).
- Recent Developments in the Ruthenium‐Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. (2024).
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2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol proper disposal procedures
Standard Operating Procedure & Disposal Plan for 2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol
As a Senior Application Scientist, I frequently consult with drug development teams utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize triazole pharmacophores. While 2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol is a highly versatile intermediate, its structural motifs—specifically the nitrogen-rich triazole core and the halogenated benzyl ring—dictate stringent end-of-life management.
Under the, any waste stream containing this compound is strictly regulated as a halogenated organic waste[1]. This guide provides researchers and environmental health professionals with a self-validating, step-by-step operational plan for the safe segregation, profiling, and thermal destruction of this compound.
Mechanistic Basis for Disposal Strategy
The presence of the 4-chlorobenzyl moiety fundamentally alters the disposal pathway of this triazole derivative. The carbon-chlorine (C-Cl) bond is highly stable. If disposed of improperly or incinerated at standard temperatures, the incomplete combustion of this compound can generate toxic polychlorinated dibenzodioxins (PCDDs) and hydrogen chloride (HCl) gas.
Therefore, environmental regulations mandate that halogenated organic wastes be segregated and destroyed via high-temperature rotary kiln incineration equipped with caustic scrubbing[2]. Mixing this compound with non-halogenated waste streams exponentially increases disposal costs, as the entire mixed volume becomes subject to halogen-specific treatment requirements[3].
Table 1: Chemical & Disposal Profiling Data
| Parameter | Value / Classification | Operational Implication |
| Chemical Name | 2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol | Triazole ring requires high-temp destruction to prevent nitrogen oxide (NOx) emissions. |
| Halogen Content | Contains covalently bound Chlorine (Cl) | Must be segregated into the "Halogenated Organic Waste" stream. |
| RCRA Classification | Halogenated Organic Compound (HOC) | Subject to Land Disposal Restrictions (LDR); requires specialized thermal destruction. |
| Incompatibilities | Strong oxidizers, heavy metals, aqueous bases | Do not mix in accumulation containers to prevent exothermic reactions or shock-sensitive byproducts. |
| Required Treatment | High-Temperature Incineration (>1100°C) | Destruction of the stable C-Cl bond and prevention of dioxin/furan formation. |
| Exhaust Mitigation | Caustic Scrubbing | Neutralizes corrosive HCl gas generated during the combustion process. |
Protocol 1: Laboratory-Level Segregation and SAA Accumulation
-
Matrix Assessment: Determine the solvent matrix of the triazole waste. Whether the compound is in solid form or dissolved in organic solvents (e.g., dichloromethane, ethyl acetate), the presence of the chlorobenzyl group classifies the entire mixture as halogenated waste.
-
Receptacle Selection: Select a High-Density Polyethylene (HDPE) carboy. Do not use metal containers, as trace generation of HCl from degradation can cause container corrosion over time.
-
Strict Segregation: Transfer the waste exclusively into the designated "Halogenated Organic Waste" stream.
-
Causality: Introducing even <5% halogenated content into a non-halogenated stream contaminates the bulk volume, necessitating expensive, specialized incineration for the entire batch[3].
-
-
RCRA Compliant Labeling: Immediately affix a hazardous waste tag. Explicitly list "2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol" and mark the "Halogenated" and "Toxic" hazard classes.
-
Secondary Containment: Place the primary receptacle in a secondary containment bin within the laboratory's Satellite Accumulation Area (SAA), physically separated from incompatible aqueous bases and heavy metals.
-
Self-Validation Checkpoint: Before sealing the SAA container, perform a visual phase-check. The absence of aqueous phase separation validates that incompatible aqueous/organic mixing has not occurred, preventing unintended exothermic reactions or pressure buildup within the sealed vessel.
-
Protocol 2: Institutional Profiling and TSDF Destruction
-
CAA Transfer & Profiling: Environmental Health and Safety (EHS) personnel transfer the sealed containers to the Central Accumulation Area (CAA). The waste is profiled under to generate a standardized RCRA manifest[1].
-
TSDF Transportation: A licensed hazardous waste vendor transports the manifested waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
High-Temperature Incineration: The waste is injected into a rotary kiln incinerator. The secondary combustion chamber is maintained at a minimum temperature of 1100 °C with a gas residence time of >2 seconds[4].
-
Causality: This extreme thermal environment is required to completely cleave the aromatic C-Cl bond and oxidize the triazole ring, preventing the formation of toxic Products of Incomplete Combustion (PICs).
-
-
Caustic Scrubbing (Exhaust Mitigation): The combustion process releases HCl gas. The exhaust is routed through a wet caustic scrubber where it reacts with a neutralizing agent (e.g., NaOH), converting the toxic acid gas into harmless sodium chloride (NaCl) and water[5].
-
Self-Validation Checkpoint: The TSDF utilizes Continuous Emission Monitoring Systems (CEMS) to measure HCl, NOx, and CO levels in the exhaust stack. Readings remaining below regulatory thresholds provide self-validating proof of complete molecular destruction and successful acid neutralization.
-
Workflow Visualization
Halogenated organic waste disposal workflow from laboratory generation to TSDF incineration.
Sources
Comprehensive Safety and Handling Guide for 2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol
This guide provides essential safety protocols, operational procedures, and disposal plans for handling 2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol. As a novel or specialized chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes data from structurally related compounds—halogenated aromatics, triazole derivatives, and primary alcohols—to establish a robust and precautionary safety framework. The procedures outlined are designed to empower researchers with the knowledge to manage this compound safely and effectively.
Hazard Assessment: A Structurally-Informed Approach
The potential hazards of 2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol are best understood by deconstructing its molecular components: the 4-chlorobenzyl group, the 1,2,3-triazole ring, and the ethanol tail.
-
4-Chlorobenzyl Group : This portion of the molecule introduces the most significant and predictable hazards. Halogenated organic compounds are known to cause irritation to the skin, eyes, and respiratory tract.[1][2] Many are suspected carcinogens and can affect the central nervous system, liver, or kidneys upon significant exposure.[1] Upon combustion or thermal decomposition, halogenated compounds can release highly toxic and corrosive gases, such as hydrogen chloride.[2][3]
-
1,2,3-Triazole Ring : The triazole ring is a common scaffold in pharmaceuticals due to its diverse biological activities and relative stability.[4][5] While the ring itself is not acutely hazardous, its presence means the overall compound may possess unknown biological effects. Therefore, it must be handled with appropriate care to avoid accidental exposure.
-
Ethanol Group : As a primary alcohol, this functional group is less hazardous than the other components but contributes to the molecule's overall physical properties.
Inferred Hazard Profile: Based on this analysis, 2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol should be treated as a substance that is harmful if swallowed, in contact with skin, or if inhaled . It is expected to be a skin, eye, and respiratory irritant .[6] Long-term toxicological properties are unknown, and it may be toxic to aquatic life.[7]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent all routes of exposure. The selection of specific PPE is based on the anticipated hazards of halogenated organic compounds.[8]
| Protection Type | Required Equipment | Rationale and Best Practices |
| Eye & Face | Chemical Splash Goggles (ANSI Z87.1 certified) | Minimum Requirement. Protects against splashes and dust.[9] |
| Face Shield (worn over goggles) | Required when handling >500 mL of a solution or when there is a significant splash risk.[1] | |
| Hand | Nitrile Gloves (minimum) | Provides a baseline of protection for incidental contact.[1] |
| Double Gloving (Nitrile or Neoprene) | Recommended. Halogenated hydrocarbons can degrade glove materials over time.[9][10] Swollen or discolored gloves should be changed immediately.[10] | |
| Body | Fully-Buttoned Laboratory Coat | Protects skin and personal clothing from minor spills and dust.[9] |
| Chemical-Resistant Apron | Recommended when handling larger quantities to provide an additional layer of protection against splashes.[8] | |
| Respiratory | Certified Chemical Fume Hood | Mandatory for all handling. Halogenated solvent vapors should not be inhaled.[1][9] A properly functioning hood is the primary engineering control to prevent respiratory exposure. |
Operational and Handling Plan
Safe handling requires a combination of robust engineering controls and meticulous laboratory practices.
Engineering Controls
-
Chemical Fume Hood: All weighing, transfers, and manipulations of this compound must occur within a certified chemical fume hood to contain vapors and dust.[9]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Safety Stations: Confirm the location and functionality of the nearest safety shower and eyewash station before beginning work.[1]
Step-by-Step Handling Procedure
-
Preparation:
-
Designate a clean, uncluttered area within the chemical fume hood for the procedure.
-
Assemble all necessary glassware, reagents, and spill cleanup materials.
-
Don all required PPE as detailed in the table above.
-
-
Aliquotting and Transfer:
-
During Use:
-
Keep containers tightly closed when not in active use.[2]
-
Work with the fume hood sash at the lowest practical height to maximize containment.
-
-
Post-Handling Cleanup:
-
Wipe down the work area within the fume hood with an appropriate solvent and then soap and water.
-
Properly remove and dispose of gloves.
-
Wash hands thoroughly with soap and water after the procedure is complete.[9]
-
Emergency and Disposal Plan
Rapid and correct response to emergencies is critical. All waste must be handled as hazardous.
Emergency Procedures
| Exposure Route | First-Aid Response |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while flushing. Seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][7] |
Spill Response
-
Small Spill (Inside Fume Hood):
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area and alert all nearby personnel.
-
Contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Do not attempt to clean it up without specialized training and equipment.
-
Waste Disposal
-
Classification: This compound must be treated as halogenated organic hazardous waste .[1]
-
Collection: All waste containing this chemical (including contaminated gloves, absorbent materials, and empty containers) must be collected in a clearly labeled, sealed, and chemically compatible container.
-
Disposal: The waste container must be disposed of through your institution's official hazardous waste management program. Adhere strictly to all local, state, and federal regulations.[2][12]
Workflow Visualization
The following workflow diagram illustrates the critical steps for safely handling and disposing of the compound.
Caption: Safe Handling and Disposal Workflow for 2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol.
References
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Chlorobenzyl Alcohol, 99%.
- Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety.
- Thermo Fisher Scientific. (2011, February 12). 4-Chlorobenzyl alcohol - SAFETY DATA SHEET.
- MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents.
- MilliporeSigma. (2025, October 7). SAFETY DATA SHEET.
- Santa Cruz Biotechnology. (n.d.). 4-Chlorobenzyl alcohol.
- Fisher Scientific. (2011, February 12). SAFETY DATA SHEET - 4-Chlorobenzyl alcohol.
- Apollo Scientific. (2023, March 12). 4-Chlorobenzyl alcohol.
- BenchChem. (2025). Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers.
- New Mexico State University. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance.
- TAHAN BIOMEDICAL CO., LTD. (2026, January 21). Safety Data Sheet (Translated from Chinese).
- NextSDS. (n.d.). 2-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol — Chemical Substance Information.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- Unspecified Supplier. (2022, December 26). Safety Data Sheet(SDS).
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline.
- TCI Chemicals. (2025, June 10). SAFETY DATA SHEET - 2-Chlorobenzyl Chloride.
- University of Kerbala. (n.d.). Triazole Derivatives Starting from D-Mannitol.
- ResearchGate. (2020, March 15). Review on Preparation and Application Fields of Triazole & Tetrazole Derivatives.
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
